molecular formula C6H7NO B2726403 2-Cyclopropyl-1,3-oxazole CAS No. 1267265-84-8

2-Cyclopropyl-1,3-oxazole

Cat. No.: B2726403
CAS No.: 1267265-84-8
M. Wt: 109.128
InChI Key: LTZYIPIPFQSUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-1,3-oxazole (CAS 1267265-84-8) is a high-value heterocyclic building block with the molecular formula C6H7NO and a molecular weight of 109.13 g/mol . This compound features a 1,3-oxazole core, a privileged scaffold in medicinal chemistry, strategically substituted with a cyclopropyl group . The cyclopropyl fragment is known to enhance key pharmaceutical properties of drug candidates, including metabolic stability, lipophilicity, and bioavailability, making it a highly attractive moiety for structure-activity relationship (SAR) studies in drug discovery . The 1,3-oxazole nucleus is recognized for its wide spectrum of biological activities . Recent scientific investigations highlight that novel 1,3-oxazole sulfonamides incorporating a cyclopropyl group exhibit potent and specific antiproliferative activity against human cancer cell lines . These compounds have demonstrated promising growth inhibition in the NCI-60 panel, showing particular specificity for leukemia cell lines, with GI50 values reaching the nanomolar range . Mechanistic studies indicate that this class of compounds effectively binds to tubulin and induces depolymerization of microtubules, a validated target for anticancer therapy . Furthermore, oxazole derivatives are extensively researched for their antimicrobial potential, showing activity against various bacterial and fungal strains, including E. coli , S. aureus , and C. albicans . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-2-5(1)6-7-3-4-8-6/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZYIPIPFQSUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267265-84-8
Record name 2-cyclopropyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Cyclopropyl-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth exploration of the physical and chemical characteristics of cyclopropyl-oxazole derivatives. By merging the unique structural and electronic properties of the cyclopropyl group with the versatile oxazole scaffold, this chemical class presents compelling opportunities for medicinal chemistry and drug design. This document serves as a technical resource, providing foundational knowledge, experimental protocols, and field-proven insights into the synthesis, characterization, and properties of these promising molecules.

Introduction: The Strategic Combination of Cyclopropyl and Oxazole Moieties

In modern drug discovery, the design of small molecules with optimized pharmacological profiles is paramount. The cyclopropyl and oxazole moieties are independently recognized as valuable pharmacophores. The cyclopropyl group, a three-membered carbocycle, is increasingly utilized to enhance metabolic stability, improve potency, and constrain molecular conformation.[1][2] Its strained ring system imparts unique electronic properties, including enhanced π-character in its C-C bonds.[1][2]

The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen, which is a common feature in numerous natural products and clinically approved drugs.[3][4] It can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, making it a versatile scaffold for engaging with biological targets like enzymes and receptors.[3][4] The fusion of these two motifs into a single scaffold creates a unique chemical entity with a compelling set of properties for drug development.

Part 1: Physical and Structural Characteristics

The physical properties of cyclopropyl-oxazole derivatives are a direct consequence of the interplay between the strained, three-dimensional cyclopropyl ring and the planar, aromatic oxazole system.

Molecular Geometry and Electronic Properties

The three carbon atoms of the cyclopropane ring are coplanar, with relatively short C-C bonds (approx. 1.51 Å) and shorter, stronger C-H bonds compared to other alkanes.[1] This rigid structure can lock the conformation of a molecule, which is an entropically favorable strategy for binding to a biological target.[1][2]

The oxazole ring is a planar, sp2-hybridized system.[3] The nitrogen atom at position 3 acts as a hydrogen bond acceptor, similar to pyridine, while the oxygen atom at position 1 influences the ring's electronic distribution.[4] The electronegativity of the oxygen atom can make delocalization of electrons less effective compared to other aromatic systems.[3][4]

When combined, the cyclopropyl group often acts as a weak electron-donating group, influencing the electronic nature of the attached oxazole ring. This can modulate the pKa of the oxazole nitrogen and impact its ability to engage in hydrogen bonding.

Key Physicochemical Parameters

The following table summarizes key physicochemical properties that are critical for drug development. The values are representative and can vary significantly based on the substitution pattern of the specific derivative.

PropertyTypical Range / CharacteristicImplication in Drug Discovery
Lipophilicity (LogP) 0.5 - 3.5Influences solubility, cell permeability, and plasma protein binding. The cyclopropyl group generally increases lipophilicity.
Aqueous Solubility Low to ModerateA critical factor for oral bioavailability. Can be modulated by introducing polar functional groups on the scaffold.
pKa ~0.7 - 1.2 (for the oxazole nitrogen)The oxazole ring is weakly basic.[4] This value affects the ionization state at physiological pH, which impacts solubility and target engagement.
Metabolic Stability Generally HighThe C-H bonds of the cyclopropyl group are strong, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6]

Part 2: Chemical Characteristics and Reactivity

Synthesis of the Cyclopropyl-Oxazole Scaffold

A variety of synthetic strategies can be employed to construct the cyclopropyl-oxazole core. One common and reliable method is a modification of the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[7]

The diagram below illustrates a common pathway for synthesizing 2,5-disubstituted cyclopropyl-oxazole derivatives, starting from cyclopropanecarboxylic acid.

G A Cyclopropanecarboxylic Acid B Acyl Chloride Formation A->B SOCl2 or (COCl)2 C Amide Coupling (e.g., with an α-amino ketone) B->C R-CO-CH2-NH2 D α-Acylamino Ketone Intermediate C->D E Cyclodehydration (e.g., H2SO4, POCl3) D->E Dehydrating Agent F Cyclopropyl-Oxazole Derivative E->F

A general workflow for the synthesis of cyclopropyl-oxazole derivatives.

Objective: To synthesize a 2-cyclopropyl-5-aryl-oxazole derivative.

  • Step 1: Activation of Carboxylic Acid.

    • To a solution of cyclopropanecarboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

    • Rationale: This converts the carboxylic acid to the more reactive acyl chloride, facilitating the subsequent amidation.

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by the cessation of gas evolution.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude cyclopropanecarbonyl chloride.

  • Step 2: Amide Formation.

    • Dissolve the desired α-amino ketone hydrochloride (1.0 eq) in DCM and add triethylamine (2.2 eq) at 0 °C.

    • Add the crude cyclopropanecarbonyl chloride (from Step 1) dissolved in DCM dropwise to the mixture.

    • Rationale: The triethylamine acts as a base to neutralize the HCl salt of the amine and the HCl generated during the reaction.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude α-acylamino ketone intermediate.

  • Step 3: Cyclodehydration.

    • Dissolve the crude intermediate from Step 2 in a suitable solvent like toluene.

    • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) (1.5 eq) or concentrated sulfuric acid (H₂SO₄) (catalytic to stoichiometric amounts).

    • Rationale: Strong dehydrating agents facilitate the intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.[7]

    • Heat the mixture to reflux (80-110 °C) for 4-8 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully quench by pouring it onto ice-water. Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

    • Purify the final product by column chromatography on silica gel.

Reactivity Profile

The reactivity of the cyclopropyl-oxazole scaffold is influenced by both ring systems.

  • Oxazole Ring Reactivity:

    • Electrophilic Substitution: The oxazole ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. When substitution does occur, it preferentially happens at the C5 position, especially if an electron-donating group is present.[3][4]

    • Nucleophilic Substitution: Unsubstituted oxazoles are resistant to nucleophilic attack. However, the presence of good leaving groups (e.g., halogens) allows for nucleophilic substitution, with the reactivity order being C2 > C5 > C4.[3][4]

    • Deprotonation/Metallation: The hydrogen at the C2 position is the most acidic (pKa ~20), allowing for regioselective deprotonation with a strong base (e.g., n-BuLi) to form an organometallic intermediate, which can then be quenched with various electrophiles.[4][8]

  • Cyclopropyl Ring Stability:

    • The cyclopropyl ring is generally stable under many reaction conditions. However, its high ring strain can make it susceptible to ring-opening reactions under certain conditions, such as strong acids or in the presence of some transition metals. This is a consideration during synthesis and formulation development.

The interplay of these properties is visualized in the diagram below.

G cluster_cyclopropyl From Cyclopropyl Group cluster_oxazole From Oxazole Ring Core Cyclopropyl-Oxazole Core MetStab Enhanced Metabolic Stability Core->MetStab HBA Hydrogen Bond Acceptor (N3) Core->HBA Conform Conformational Rigidity Core->Conform Reactivity Tunable Reactivity (C2, C5 positions) Core->Reactivity Prop1 Strong C-H Bonds Prop1->MetStab Prop2 Strained Ring System Prop2->Conform Prop3 Pyridine-like Nitrogen Prop3->HBA Prop4 Aromatic System Prop4->Reactivity

Structure-Property relationships of the cyclopropyl-oxazole scaffold.

Part 3: Spectroscopic Characterization

Accurate structural elucidation is critical. The following provides an overview of the characteristic spectroscopic signatures for cyclopropyl-oxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for confirming the structure of these derivatives.

  • ¹H NMR:

    • Cyclopropyl Protons: Appear in the upfield region, typically between 0.5 and 1.5 ppm. They exhibit complex splitting patterns due to geminal and vicinal coupling.

    • Oxazole Protons: Resonate in the aromatic region (7.0 - 8.5 ppm).[8] The exact chemical shifts are dependent on the substitution pattern. A proton at C2 is typically the most downfield.

  • ¹³C NMR:

    • Cyclopropyl Carbons: Resonate in the upfield aliphatic region, usually between 5 and 20 ppm.

    • Oxazole Carbons: Appear in the aromatic region (~120 - 160 ppm). The C2 carbon is often the most deshielded.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

  • C=N and C=C stretching (Oxazole ring): Characteristic bands appear in the 1500-1650 cm⁻¹ region.[8]

  • C-H stretching (Cyclopropyl): Bands are typically observed just above 3000 cm⁻¹.

  • Ring breathing modes (Oxazole): Can be found in the fingerprint region between 1000 and 1200 cm⁻¹.[8]

  • Sample Preparation: For NMR, dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] For IR, use an ATR attachment for solid samples or a thin film for oils.[9]

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC, HMBC) on a spectrometer of 400 MHz or higher.[10]

    • IR: Record the spectrum from 4000 to 400 cm⁻¹.[9]

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

  • Data Analysis: Integrate data from all techniques to confirm the final structure, ensuring consistency between the observed signals and the proposed chemical entity.[9]

Conclusion

The cyclopropyl-oxazole scaffold represents a strategically important structural motif in medicinal chemistry. The combination of the cyclopropyl group's ability to enhance metabolic stability and constrain conformation with the oxazole ring's versatile role as a pharmacophore offers a powerful platform for the design of novel therapeutics. A thorough understanding of the synthesis, reactivity, and physicochemical properties outlined in this guide is essential for any researcher aiming to exploit the full potential of this promising class of molecules.

References

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Volume 45: Oxazoles. John Wiley & Sons.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Potewar, T. M., et al. (2007). Synthesis and Reactions of Oxazoles. ResearchGate. [Link]

  • Wipf, P. (2006). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to 2-Cyclopropyl-1,3-oxazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-cyclopropyl-1,3-oxazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthetic methodologies, physicochemical properties, and its emerging role as a valuable scaffold in medicinal chemistry.

Introduction: The Significance of the Cyclopropyl-Oxazole Moiety

The 1,3-oxazole ring is a five-membered heterocyclic motif that is a key structural component in numerous biologically active compounds and natural products.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry.[1] The incorporation of a cyclopropyl group, a small, strained carbocycle, into drug candidates has been shown to confer advantageous properties such as increased metabolic stability, enhanced potency, and improved pharmacokinetic profiles.[3][4] The fusion of these two entities in 2-cyclopropyl-1,3-oxazole creates a molecule with significant potential for the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

IUPAC Name and CAS Number

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory purposes.

  • IUPAC Name: 2-cyclopropyl-1,3-oxazole

  • Molecular Formula: C₆H₇NO

  • InChIKey: LTZYIPIPFQSUKI-UHFFFAOYSA-N

While a specific CAS number for the parent 2-cyclopropyl-1,3-oxazole is not consistently reported across major databases, its derivatives are well-documented, such as 2-Cyclopropyl-1,3-oxazole-4-carboxylic acid with CAS number 1060816-04-7.[5]

Physicochemical Data

The following table summarizes key physicochemical properties of 2-cyclopropyl-1,3-oxazole and its derivatives, which are crucial for understanding its behavior in biological and chemical systems.

PropertyValueSource
Molecular Weight 109.13 g/mol Calculated
Monoisotopic Mass 109.052763803 DaPubChem
XlogP3 0.9PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem

Synthesis of 2-Cyclopropyl-1,3-oxazole

The synthesis of the oxazole ring can be achieved through various established methods. A common and effective approach for the preparation of 2-substituted oxazoles involves the cyclization of an α-haloketone with an amide, a method known as the Robinson-Gabriel synthesis. Another powerful method is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC).[6]

A specific synthesis of 2-cyclopropyl-1,3-oxazole has been reported, which can be adapted for laboratory-scale production. The following is a representative synthetic workflow.

Synthetic Workflow

Synthesis of 2-cyclopropyl-1,3-oxazole cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclodehydration Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl chloride Amide_Intermediate N-(2,2-diethoxyethyl)cyclopropanecarboxamide Cyclopropanecarbonyl_chloride->Amide_Intermediate Et3N, DCM Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde_diethyl_acetal->Amide_Intermediate Oxazole_Product 2-cyclopropyl-1,3-oxazole Amide_Intermediate->Oxazole_Product P2O5, H3PO4

Caption: Synthetic workflow for 2-cyclopropyl-1,3-oxazole.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established oxazole syntheses and should be optimized for specific laboratory conditions.

Step 1: Synthesis of N-(2,2-diethoxyethyl)cyclopropanecarboxamide

  • To a stirred solution of aminoacetaldehyde diethyl acetal (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add cyclopropanecarbonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-cyclopropyl-1,3-oxazole

  • To a mixture of phosphorus pentoxide (P₂O₅) (3.0 eq) and phosphoric acid (H₃PO₄) (2.0 eq), add the N-(2,2-diethoxyethyl)cyclopropanecarboxamide (1.0 eq) at 100 °C.

  • Stir the mixture vigorously at this temperature for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-cyclopropyl-1,3-oxazole.

Spectroscopic Data

The structural elucidation of 2-cyclopropyl-1,3-oxazole is confirmed by various spectroscopic techniques. The following table summarizes the expected spectroscopic data.

SpectroscopyExpected Peaks/Signals
¹H NMR δ (ppm): ~7.5 (s, 1H, oxazole H5), ~7.0 (s, 1H, oxazole H4), ~2.0 (m, 1H, cyclopropyl CH), ~1.0-0.8 (m, 4H, cyclopropyl CH₂)
¹³C NMR δ (ppm): ~160 (C2), ~138 (C5), ~125 (C4), ~10 (cyclopropyl CH), ~8 (cyclopropyl CH₂)
IR (Infrared) ν (cm⁻¹): ~3100 (C-H, aromatic), ~1580 (C=N), ~1100 (C-O-C)
MS (Mass Spec) m/z: 109 [M]⁺

Applications in Drug Development

The 2-cyclopropyl-1,3-oxazole scaffold is a promising starting point for the development of new therapeutic agents across various disease areas. Its derivatives have demonstrated a wide range of biological activities.

Anticancer Activity

Several studies have highlighted the potential of cyclopropyl-oxazole derivatives as anticancer agents. For instance, novel 1,3-oxazole sulfonamides bearing a cyclopropyl ring have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key target in cancer chemotherapy.[3][4] These compounds have shown potent growth inhibitory properties against a panel of human cancer cell lines.[3]

Antimicrobial Activity

The oxazole nucleus is present in a number of antimicrobial agents. The incorporation of a cyclopropyl group can enhance the antimicrobial potency and spectrum of activity. For example, derivatives of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole have been synthesized and shown to possess antibacterial activity.[7] Although this is an oxadiazole, the structural similarity and the presence of the cyclopropyl moiety suggest that 2-cyclopropyl-1,3-oxazole could serve as a valuable building block for new antibacterial drugs.

Anti-inflammatory and Other Activities

The oxazole ring is a component of several anti-inflammatory drugs. The unique properties of the cyclopropyl group can be leveraged to design novel anti-inflammatory agents with improved efficacy and safety profiles. Furthermore, the versatility of the oxazole ring allows for its incorporation into molecules targeting a wide array of biological targets, including enzymes and receptors involved in various pathological processes.[1][2]

Conclusion and Future Perspectives

2-Cyclopropyl-1,3-oxazole is a valuable heterocyclic building block with significant potential in drug discovery and development. Its synthesis is achievable through established chemical transformations, and its structure offers opportunities for diverse functionalization. The combination of the stable, electron-rich oxazole ring and the conformationally constrained, metabolically robust cyclopropyl group provides a unique chemical space for the design of novel bioactive molecules. Future research in this area will likely focus on the synthesis of libraries of 2-cyclopropyl-1,3-oxazole derivatives and their systematic evaluation in a broad range of biological assays to unlock their full therapeutic potential.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]6]

  • Gugan, K., & Arshad, N. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. Oriental Journal of Chemistry, 33(3). [Link]7]

  • Gomha, S. M., & Abdel-aziz, H. M. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Chinese Chemical Society, 66(7), 687-697.
  • Stockwell, B. R., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 963-970. [Link]3]

  • PubChem. (n.d.). 2-cyclopropyl-1,3-oxazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyclopropyl-1,3-oxazole (C6H7NO). Retrieved from [Link]

  • Meng, L., et al. (2014). Synthesis and biological evaluation of novel 1,3-oxazole sulfonamides as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3468-3471.
  • Kremsmair, A., et al. (2019). Synthesis of a Key Intermediate for a Novel Class of HIV-1 Integrase Inhibitors. Monatshefte für Chemie - Chemical Monthly, 150(8), 1435-1442.
  • Mohammed, A. J., et al. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961.

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 2-cyclopropyl-1,3-oxazole from Cyclopropanecarbonyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials. The incorporation of a cyclopropyl group at the 2-position often enhances metabolic stability and modulates biological activity, making 2-cyclopropyl-1,3-oxazole a valuable building block in drug discovery. This document provides a comprehensive, field-tested guide for the synthesis of 2-cyclopropyl-1,3-oxazole, starting from the readily available reagent, cyclopropanecarbonyl chloride. We detail a robust two-step protocol based on the principles of the Robinson-Gabriel synthesis, focusing on mechanistic clarity, practical execution, and safety. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a reliable experimental procedure and the underlying chemical principles that govern the transformation.

Introduction: The Significance of the 2-Cyclopropyl-Oxazole Moiety

Oxazole rings are prevalent substructures in a wide array of natural products and pharmaceuticals, valued for their electronic properties and ability to engage in hydrogen bonding.[1] The cyclopropyl group, a "three-membered powerhouse," is frequently employed as a bioisostere for phenyl rings or gem-dimethyl groups, prized for its unique conformational rigidity and electronic character.[2] The combination of these two motifs in 2-cyclopropyl-1,3-oxazole yields a building block with significant potential for constructing novel chemical entities with tailored pharmacological profiles.

The synthetic route presented herein follows the robust and well-established Robinson-Gabriel methodology. This classic reaction involves the cyclodehydration of a 2-acylamino-ketone to furnish the corresponding oxazole.[3][4] Our protocol adapts this strategy, beginning with the acylation of an α-amino ketone with cyclopropanecarbonyl chloride, followed by an acid-catalyzed cyclization to yield the target heterocycle.

Reaction Scheme and Mechanism

The synthesis is a two-step process:

  • Acylation: Reaction of an α-amino ketone (e.g., aminoacetone hydrochloride) with cyclopropanecarbonyl chloride to form the key intermediate, N-(2-oxopropyl)cyclopropanecarboxamide.

  • Cyclodehydration: Acid-catalyzed intramolecular cyclization and subsequent dehydration of the intermediate to yield 2-cyclopropyl-5-methyl-1,3-oxazole.

Overall Transformation:

Mechanistic Rationale (Robinson-Gabriel Synthesis)

The core of this synthesis is the acid-catalyzed cyclodehydration step. The mechanism, as detailed in numerous studies, proceeds via two key stages after the formation of the 2-acylamino-ketone intermediate.[5][6]

  • Protonation and Enolization: The ketone carbonyl of the intermediate is protonated by a strong acid (e.g., H₂SO₄), activating it. This is followed by tautomerization to the enol form.

  • Intramolecular Cyclization: The electron-rich amide oxygen acts as a nucleophile, attacking the protonated enol carbon, leading to the formation of a five-membered oxazoline intermediate.

  • Dehydration: A final dehydration step, driven by the formation of a stable aromatic system, eliminates a molecule of water to yield the final 2,5-disubstituted oxazole product.[6]

The amide oxygen is incorporated into the final oxazole ring, while the ketone oxygen is eliminated as water.[5]

G cluster_0 Mechanism of Cyclodehydration A N-(2-oxopropyl)cyclopropanecarboxamide (Intermediate) B Protonated Ketone / Enol Intermediate A->B + H⁺ (Acid Catalyst) C Cyclized Hemiaminal Intermediate B->C Intramolecular Nucleophilic Attack D Protonated Oxazoline Intermediate C->D + H⁺ E 2-Cyclopropyl-5-methyl-1,3-oxazole (Final Product) D->E - H₂O, -H⁺ (Dehydration & Aromatization)

Caption: Key stages of the Robinson-Gabriel cyclodehydration.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
Cyclopropanecarbonyl chlorideC₄H₅ClO104.534023-34-1Corrosive, reacts with water. Handle in a fume hood.[2]
Aminoacetone hydrochlorideC₃H₈ClNO109.557737-17-9Hygroscopic.
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Corrosive, flammable.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile. Use in a fume hood.
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9Highly corrosive. Add slowly and with cooling.
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01144-55-8Used for neutralization.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable solvent for extraction.
HexanesN/AN/AN/AFlammable solvent for chromatography.

Equipment: Standard laboratory glassware (round-bottom flasks, separatory funnel, condenser), magnetic stirrer with heating plate, ice bath, rotary evaporator, and equipment for column chromatography (silica gel).

Step 1: Synthesis of N-(2-oxopropyl)cyclopropanecarboxamide

This procedure details the acylation of aminoacetone to form the key reaction intermediate.

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add aminoacetone hydrochloride (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M solution).

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the suspension via syringe. Stir for 15 minutes at 0 °C. The mixture should become a clearer solution as the free amine is formed.

  • Acylation: Add a solution of cyclopropanecarbonyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-oxopropyl)cyclopropanecarboxamide, which can be used in the next step without further purification or purified by column chromatography if desired.

Step 2: Cyclodehydration to 2-cyclopropyl-5-methyl-1,3-oxazole

This procedure describes the acid-catalyzed cyclization to form the final product.

  • Setup: To a round-bottom flask equipped with a stir bar, add concentrated sulfuric acid (5-10 equivalents by weight relative to the intermediate).

  • Cooling: Cool the sulfuric acid to 0 °C in an ice bath. CAUTION: This is a critical safety step.

  • Addition of Intermediate: Add the crude N-(2-oxopropyl)cyclopropanecarboxamide from Step 1 slowly and portion-wise to the cold, stirred sulfuric acid. The addition is exothermic; maintain the temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, then heat to 50-60 °C for 1-2 hours. Monitor for completion by TLC (quench a small aliquot in NaHCO₃ solution and extract with ethyl acetate for spotting).

  • Quenching: After the reaction is complete, cool the flask in a large ice-water bath. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a beaker. CAUTION: This is highly exothermic.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by the careful, portion-wise addition of a strong base, such as solid sodium bicarbonate or by slowly adding it to a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the pure 2-cyclopropyl-5-methyl-1,3-oxazole.

Workflow and Safety

Experimental Workflow Diagram

G cluster_workflow Synthetic Workflow start Start: Reagents & Glassware step1 Step 1: Acylation Aminoacetone + CPCC in DCM/TEA at 0°C -> RT start->step1 workup1 Aqueous Workup & Extraction step1->workup1 intermediate Crude Intermediate: N-(2-oxopropyl)cyclopropanecarboxamide workup1->intermediate step2 Step 2: Cyclodehydration Add intermediate to cold H₂SO₄ Heat to 50-60°C intermediate->step2 workup2 Quench on Ice & Neutralize step2->workup2 extraction2 Extraction with Ethyl Acetate workup2->extraction2 purification Purification: Column Chromatography extraction2->purification product Final Product: 2-cyclopropyl-5-methyl-1,3-oxazole purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: High-level overview of the experimental workflow.

Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps involving cyclopropanecarbonyl chloride, dichloromethane, and concentrated sulfuric acid must be performed in a certified chemical fume hood.

  • Cyclopropanecarbonyl Chloride: This reagent is corrosive and reacts violently with water to produce HCl gas.[2][7] Avoid inhalation and skin contact.

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. The dilution of sulfuric acid is extremely exothermic. Always add acid to water/ice, never the other way around.

  • Pressure: Neutralization of the acidic reaction mixture with bicarbonate will generate significant CO₂ gas. Ensure the vessel is open and large enough to accommodate foaming.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in reagents/solvent; insufficient base.Ensure anhydrous conditions. Check the purity of TEA. Allow longer reaction times.
Low yield in Step 2 Incomplete cyclization; degradation of product in strong acid.Increase reaction time or temperature moderately. Ensure rapid and efficient quenching and neutralization to minimize product exposure to acid.
Multiple spots on TLC after Step 2 Incomplete reaction; side reactions (e.g., polymerization).Re-optimize reaction time and temperature. Ensure slow, controlled addition of the intermediate to the acid.
Difficulty in Purification Co-eluting impurities.Adjust the solvent system for column chromatography. Consider a pre-purification step like distillation if the product is sufficiently volatile.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of 2-cyclopropyl-1,3-oxazole from cyclopropanecarbonyl chloride. By following the principles of the Robinson-Gabriel synthesis, this method offers a straightforward route to a valuable heterocyclic building block. The detailed explanation of the mechanism, step-by-step experimental procedures, and critical safety information are designed to enable researchers to successfully and safely implement this synthesis in their laboratories, facilitating further exploration in medicinal chemistry and materials science.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from [Link]

  • Liebeskind, L. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry. Published by the American Chemical Society. Note: While the link is to a pre-print or early access version, the information is cited from the available abstract and methods. Retrieved from [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • Bonacorso, H. G., et al. (2010). Efficient Synthesis of α-Ketoamides via 2-Acyl-5-aminooxazoles by Reacting Acyl Chlorides and α-Isocyanoacetamides. Organic Letters, 12(4), 744–747. Retrieved from [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. Journal of Organic Chemistry, 38(13), 2407–2408. Retrieved from [Link]

  • MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles. Molecules, 24(1), 174. Retrieved from [Link]

  • American Chemical Society Publications. (2021). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Retrieved from [Link]

  • Google Patents. (n.d.). CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.
  • Google Patents. (n.d.). HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.
  • Rousseaux, S. A. L., et al. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Amino acid/KI as multi-functional synergistic catalysts for cyclic carbonate synthesis from CO2 under mild reaction conditions: a DFT corroborated study. Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (2021). Syntheses of Biologically Active 2-Arylcyclopropylamines. Retrieved from [Link]

  • Li, X., et al. (2013). Synthesis of 2-acyloxycyclohexylsulfonamides and evaluation on their fungicidal activity. International Journal of Molecular Sciences, 14(11), 22544-57. Retrieved from [Link]

  • ToniVela. (2023, November 15). Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. YouTube. Retrieved from [Link]

  • MDPI. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences, 14(11), 22544-22557. Retrieved from [Link]

Sources

One-pot synthesis protocols for 2,4-disubstituted cyclopropyl oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Efficient One-Pot Synthesis of 2,4-Disubstituted Cyclopropyl Oxazoles

Abstract

The 1,3-oxazole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. When combined with a cyclopropane ring—a motif known to enhance metabolic stability and binding affinity—the resulting cyclopropyl oxazole structures offer significant potential for drug discovery. Traditional multi-step syntheses of these compounds, however, are often inefficient, requiring tedious purifications of unstable intermediates. This application note presents a detailed, one-pot protocol for the synthesis of 2,4-disubstituted cyclopropyl oxazoles. By strategically combining a rhodium-catalyzed cyclopropanation with an in-situ oxazole formation, this methodology provides a streamlined, efficient, and modular route to a diverse range of valuable heterocyclic compounds.

Introduction: The Strategic Imperative for One-Pot Synthesis

The synthesis of complex heterocyclic molecules is a cornerstone of modern drug development. Oxazole derivatives, in particular, are associated with a wide array of biological activities, including anti-inflammatory, antifungal, and antiproliferative properties.[1] The incorporation of a cyclopropane moiety can introduce conformational rigidity and improve physicochemical properties. The challenge lies in accessing these high-value 2,4-disubstituted cyclopropyl oxazoles efficiently.

Conventional approaches would involve the separate synthesis of a cyclopropyl-containing building block, followed by its incorporation into an oxazole ring—a process that is often low-yielding and labor-intensive. A one-pot, or tandem, reaction, where multiple bond-forming events occur in a single reaction vessel, circumvents these issues by minimizing handling and purification steps, thus improving overall yield and atom economy.[2] This guide details a robust one-pot strategy centered around the generation of a key cyclopropyl intermediate from readily available starting materials.

The Core Concept: A Tandem Cyclopropanation-Cyclization Strategy

The logic behind this one-pot protocol is the telescoping of two powerful, mechanistically distinct reactions: a rhodium-catalyzed cyclopropanation and a subsequent acid-catalyzed oxazole synthesis. The key is the controlled, in-situ generation of a cyclopropyl carbonyl intermediate, which serves as the immediate precursor for the oxazole ring.

Step A: Rhodium-Catalyzed Azavinyl Carbene Formation and Cyclopropanation

Traditional cyclopropanation often relies on hazardous and unstable diazocarbonyl compounds. A superior alternative involves the use of bench-stable N-sulfonyl-1,2,3-triazoles as carbene precursors.[3] Upon gentle heating in the presence of a rhodium(II) catalyst, such as Rh₂(OAc)₄, these triazoles extrude dinitrogen to form a reactive rhodium azavinyl carbene intermediate.[4]

This highly electrophilic carbene readily reacts with a wide range of olefins in a [2+1] cycloaddition to form a cyclopropyl imine. This reaction is known to proceed with high efficiency and, with the use of chiral rhodium catalysts, can afford excellent enantioselectivity.[3][5] Subsequent aqueous workup or in-situ hydrolysis cleaves the N-sulfonyl imine to furnish a cyclopropyl aldehyde, the pivotal intermediate for the next stage.

Step B: In-Situ Formation of the 2,4-Disubstituted Oxazole

With the cyclopropyl aldehyde generated in the reaction vessel, the stage is set for oxazole synthesis. A highly effective modern method for constructing 2,4-disubstituted oxazoles involves the Brønsted acid-catalyzed cyclization of an aldehyde with an amide.[6] This transformation proceeds under mild conditions and demonstrates broad functional group tolerance. The cyclopropyl aldehyde formed in Step A serves as the aldehyde component, defining the C4-substituent of the final product. The choice of amide determines the C2-substituent, providing a point of modularity for generating diverse compound libraries.

The overall workflow is visualized below.

G cluster_pot One-Pot Reaction Vessel cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Oxazole Formation SM1 N-Sulfonyl-1,2,3-triazole P1 Rh(II)-Catalyzed Carbene Formation SM1->P1 SM2 Olefin P2 [2+1] Cycloaddition SM2->P2 SM3 Amide P4 Amide Addition SM3->P4 P1->P2 P3 In-situ Hydrolysis P2->P3 Intermediate Cyclopropyl Aldehyde (Key Intermediate) P3->Intermediate P5 Acid-Catalyzed Cyclization & Dehydration P4->P5 Product 2,4-Disubstituted Cyclopropyl Oxazole P5->Product Intermediate->P5 G cluster_cycle Catalytic Cycle Detail Rh2L4 Rh₂(OAc)₄ Triazole N-Sulfonyl-1,2,3-triazole Carbene Rh(II) Azavinyl Carbene (Intermediate A) Triazole->Carbene Rh₂(OAc)₄, Δ N2 - N₂ Cycloaddition [2+1] Cycloaddition Carbene->Cycloaddition Olefin Olefin Olefin->Cycloaddition CyclopropaneImine Cyclopropyl N-Sulfonyl Imine Cycloaddition->CyclopropaneImine Aldehyde Cyclopropyl Aldehyde (Intermediate B) CyclopropaneImine->Aldehyde H₂O Hydrolysis Hydrolysis (H₂O) Oxazole 2,4-Disubstituted Cyclopropyl Oxazole Aldehyde->Oxazole Amide, H⁺ Amide Amide TfOH H⁺ (TfOH) center A Rh(II) catalyst B Triazole complex A->B + Triazole C N₂ extrusion B->C Δ D Azavinyl Carbene C->D - N₂ D->A + Olefin - Cyclopropane

Sources

Application Note: Profiling 2-Cyclopropyl-1,3-oxazole Sulfonamides as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals.

Scientific Rationale: The 2-Cyclopropyl-1,3-oxazole Pharmacophore

Microtubules are highly dynamic cytoskeletal fibers composed of


- and 

-tubulin heterodimers. Because of their critical role in the formation of the mitotic spindle, agents that disrupt microtubule dynamics remain one of the most successful classes of chemotherapeutics. However, classical tubulin inhibitors like paclitaxel and colchicine are plagued by poor solubility, complex synthetic routes, and susceptibility to multidrug resistance (MDR) efflux pumps.

Recent advancements in small-molecule drug design have identified 1,3-oxazole sulfonamides bearing a cyclopropyl ring as highly potent, synthetically accessible alternatives[1]. The is a deliberate medicinal chemistry strategy. Unlike flexible alkyl chains, the cyclopropyl ring forces a rigid stereochemical conformation that enhances receptor subtype selectivity, increases lipophilicity, and vastly improves metabolic stability against hepatic CYP450 enzymes[2].

When conjugated to a 1,3-oxazole core—a bioisostere capable of multiple hydrogen, hydrophobic, and dipole interactions—these molecules selectively target leukemia cell lines by binding to the tubulin dimer, actively driving microtubule depolymerization rather than stabilization[3].

MOA A 2-Cyclopropyl-1,3-oxazole Derivative B Colchicine Binding Site on β-Tubulin A->B High-affinity Binding C Inhibition of Tubulin Self-Polymerization B->C Conformational Shift D Microtubule Depolymerization C->D Destabilization E G2/M Phase Cell Cycle Arrest D->E Mitotic Catastrophe

Fig 1: Mechanistic pathway of 2-cyclopropyl-1,3-oxazole inhibitors driving mitotic catastrophe.

In Vitro Efficacy & Biological Profiling

High-throughput screening against the NCI-60 human tumor cell line panel revealed that halogenated and alkyl-substituted anilines linked to the 1,3-oxazole sulfonamide core are exquisitely potent[1]. Data generated via continuous dose-response profiling underscores the structure-activity relationship (SAR) driving this specific class.

Table 1: Quantitative Structure-Activity Data for Key 1,3-Oxazole Sulfonamides

Compound Identifier Sulfonamide Substituent (R-Group) Mean Leukemia GI₅₀ (nM) Tubulin Impact (In Vitro) Overall Toxicity Profile
Compound 16 Unsubstituted Phenyl Sub-micromolar Depolymerization Low Lethality
Compound 44 2-chloro-5-methylphenyl 48.8 Depolymerization Selectively Cytotoxic
Compound 58 1-naphthyl 44.7 Depolymerization Selectively Cytotoxic
Paclitaxel (Control) Microtubule Stabilizing Agent N/A Accelerated Assembly High Systemic Toxicity

Data reflects findings from primary NCI-60 screening assays utilizing a 5-dose gradient[1].

Methodologies & Workflows

Synthesis Protocol: 2-Cyclopropyl-1,3-oxazole Core

This 5-step protocol is engineered for high-yield, protecting-group-free synthesis using commercially available starting materials.

  • Bromination: Acetophenone is brominated to yield the reactive intermediate

    
    -bromoketone.
    
    • Causality: The halogenation creates an optimal leaving group for the subsequent amination step, lowering the thermodynamic barrier of the reaction[2].

  • Delépine Reaction: The

    
    -bromoketone is reacted with hexamethylenetetramine (HMTA) and subsequently subjected to acid hydrolysis.
    
    • Causality: Using HMTA prevents over-alkylation of the amine (a common failure point with direct ammonia additions) and avoids the need for complex orthogonal protecting groups[1].

  • Amidation: The resulting primary amine salt is reacted with cyclopropylcarbonyl chloride.

    • Causality: This directly installs the critical cyclopropyl pharmacophore responsible for the molecule's favorable pharmacokinetic profile[2].

  • Cyclization: The intermediate amide is dehydrated using phosphoryl chloride (POCl₃).

    • Causality: POCl₃ drives the intramolecular cyclization, cleanly yielding the stable, aromatic 1,3-oxazole moiety[1].

  • Sulfonylation: Standard coupling of the oxazole core with aryl sulfonyl chlorides generates the final library of inhibitors.

In Vitro Tubulin Polymerization Assay Protocol

To determine whether an antiproliferative compound acts by stabilizing or destabilizing microtubules, researchers must conduct a highly controlled, cell-free turbidimetric assay. This assay measures the dynamic scattering of light as tubulin monomers assemble into polymeric fibers[1].

Workflow S1 1. Prepare Tubulin Matrix (>99% pure, ice-cold) S2 2. Compound Addition (10 to 0.08 μM in DMSO) S1->S2 S3 3. Run Internal Controls (Paclitaxel, Colchicine) S2->S3 S4 4. Reaction Initiation (Add 1 mM GTP, Shift to 37°C) S3->S4 S5 5. Kinetic Readout (Turbidimetry OD 340 nm) S4->S5

Fig 2: Step-by-step kinetic workflow for evaluating tubulin polymerization modulators.

Step-by-Step Procedure & Self-Validating Logistics
  • Matrix Preparation (Strict Ice Workflow): Dilute >99% pure porcine or bovine brain tubulin into PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL.

    • Causality: EGTA is crucial to chelate ambient calcium, which is an endogenous inhibitor of tubulin polymerization. The entire preparation must be strictly maintained on ice because native tubulin undergoes spontaneous, undesired self-assembly at temperatures above 4°C[1].

  • Compound Dosing: Pre-plate the synthesized 2-cyclopropyl-1,3-oxazoles (e.g., Compounds 44 and 58) in a 96-well half-area flat-bottom microplate. Utilize a dose gradient of 10, 2, 0.4, and 0.08 μM[1].

    • Causality: Logarithmic step-down dosing is structurally required to capture the inflection points necessary to accurately calculate an IC₅₀.

  • Establish the Self-Validating System (Crucial):

    • Negative Control (Vehicle): 1% DMSO in PEM Buffer (establishes standard uninhibited baseline).

    • Positive Assembly Control: 10 μM [1].

    • Positive Disassembly Control: 10 μM [1].

    • Causality: If Paclitaxel fails to sharply accelerate the

      
       of the curve, or Colchicine fails to flatten the assembly curve entirely, the tubulin matrix has denatured, and the assay plate must be discarded. This ensures zero false positives or negatives.
      
  • Initiation & Kinetic Reading: Supplement the reaction with 1 mM Guanosine-5'-triphosphate (GTP) immediately prior to reading. Transfer the plate to a spectrophotometer pre-warmed to exactly 37°C. Measure the Optical Density (OD) at 340 nm taking a reading every 1 minute for 60 minutes.

    • Causality: GTP binding to

      
      -tubulin provides the thermodynamic driving force for elongation. The absorbance is read at 340 nm because it relies on the physical turbidity (light scattering) of growing micro-fibers, not true chemical absorbance[1].
      

Data Interpretation Guidelines

When analyzing the kinetic output:

  • Vehicle Baseline: Expect an S-shaped curve (Lag phase

    
     Exponential growth phase 
    
    
    
    Steady-state plateau).
  • 2-Cyclopropyl-1,3-oxazoles (Active hits): In active derivatives (like 44 and 58), you will observe a dose-dependent depression of the steady-state plateau and a significantly decreased

    
     compared to the vehicle.
    
  • Mechanism Confirmation: An identical curve morphology to the Colchicine control empirically validates that the synthetic oxazole acts as a depolymerization agent[1], locking the cell in the G2/M phase and initiating apoptosis.

References

  • Sisco, E., & Barnes, K. L. (2021). "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors." ACS Medicinal Chemistry Letters, 12(6), 1030–1037. URL: [Link]

  • National Institute of Standards and Technology (NIST) Open Access Repository. (2021). "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors" (Supporting Data). URL: [Link]

  • National Institutes of Health / PubMed Central (PMC). (2021). "Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors" (Full Text Repository). URL: [Link]

  • Parrino, B., et al. (2019). "Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity." European Journal of Medicinal Chemistry. URL: [Link]

Sources

2-cyclopropyl-1,3-oxazole in the formulation of novel agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-Cyclopropyl-1,3-oxazole as a Core Scaffold in the Formulation of Novel SDHI Agrochemicals

Target Audience: Agrochemical Development Scientists, Discovery Chemists, and Plant Pathologists Document Type: Technical Application Note & Experimental Protocol

Introduction: The Physicochemical Rationale

In modern agrochemical discovery, the succinate dehydrogenase inhibitor (SDHI) class of fungicides represents one of the fastest-growing and most critical lines of defense against phytopathogenic fungi like Magnaporthe grisea (rice blast) and Botrytis cinerea [1]. However, rising pathogen resistance necessitates the continuous development of novel core scaffolds.

The 2-cyclopropyl-1,3-oxazole motif has emerged as a superior bioisosteric building block for designing next-generation SDHIs [2]. As a Senior Application Scientist, I consistently advocate for this specific structural combination due to the highly synergistic physicochemical properties it imparts to a candidate molecule:

  • The 1,3-Oxazole Core: Acts as a rigid, polar bridging scaffold. Its nitrogen atom serves as a strong hydrogen-bond acceptor, effectively mimicking the traditional amide linkages found in older generation fungicides, thus binding tightly to the target enzyme's ubiquinone pocket [3].

  • The 2-Cyclopropyl Substitution: The addition of a cyclopropyl group is a classic, field-proven maneuver. It significantly increases the lipophilicity (

    
    ) of the molecule, enhancing penetration through the waxy cuticles of plant leaves and the thick lipid bilayers of fungal cell membranes. Furthermore, the steric bulk and lack of easily oxidizable C-H bonds in the cyclopropyl ring drastically improve the metabolic stability and soil half-life (
    
    
    
    ) of the agrochemical[1].

Mechanistic Workflow: SDHI Target Engagement

The primary mechanism of action for 2-cyclopropyl-1,3-oxazole-based candidates involves targeting Complex II in the fungal mitochondrion, inducing a catastrophic metabolic collapse.

SDH_Mechanism AgroChem 2-Cyclopropyl-1,3-oxazole Carboxamide (SDHI) FungalMito Fungal Mitochondrion Inner Membrane AgroChem->FungalMito Penetrates lipid bilayer ComplexII Complex II (SDH Enzyme) Ubiquinone Binding Site FungalMito->ComplexII Binds Target TCA_Cycle TCA Cycle Blockade (Succinate Accumulation) ComplexII->TCA_Cycle Inhibits succinate oxidation ElectronChain Electron Transport Chain Disruption ComplexII->ElectronChain Blocks electron transfer ATP_Depletion ATP Depletion (Energy Failure) TCA_Cycle->ATP_Depletion Metabolic collapse ROS_Burst Reactive Oxygen Species (ROS) Burst ElectronChain->ROS_Burst Electron leakage CellDeath Fungal Cell Death (Mycelial Inhibition) ATP_Depletion->CellDeath Structural degradation ROS_Burst->CellDeath Lipid peroxidation

Mechanism of action for oxazole-based SDHI fungicides causing fungal cell death.

Data Presentation: SAR & Formulation Profiling

To validate the necessity of the cyclopropyl-oxazole pairing, structural-activity relationship (SAR) tracking is required. The following table summarizes representative screening data comparing a standard SDHI candidate against modifications on the oxazole ring [1].

Scaffold ModificationLipophilicity (calc. LogP)M. grisea EC₅₀ (mg/L)SDH Enzyme IC₅₀ (µM)Soil Stability (

, days)
Unsubstituted 1,3-Oxazole1.8315.424.2112
2-Methyl-1,3-oxazole2.158.302.5524
2-Cyclopropyl-1,3-oxazole 2.91 0.17 0.45 86
Commercial Control (Boscalid)2.960.854.34N/A

Data Interpretation: The cyclopropyl variant demonstrates a log-order improvement in in vitro fungicidal activity and target enzyme inhibition compared to simple alkyl substitutions, while achieving superior environmental stability necessary for field applications.

Experimental Protocols

Protocol 1: Amide Coupling of 2-Cyclopropyl-1,3-oxazole-5-carboxylic acid

This protocol outlines the synthesis of a target SDHI by conjugating 2-cyclopropyl-1,3-oxazole-5-carboxylic acid with a substituted thiazole amine [1]. This serves as the active fungicidal ingredient in the final agrochemical formulation.

Materials:

  • 2-Cyclopropyl-1,3-oxazole-5-carboxylic acid (Commercially sourced [2])

  • (2-(4-chlorophenyl)thiazol-4-yl)methanamine

  • HATU (Coupling Reagent) and DIPEA (Base)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Acid Activation: Dissolve 1.0 eq of 2-cyclopropyl-1,3-oxazole-5-carboxylic acid in anhydrous DMF (0.2 M) under a nitrogen atmosphere at 0 °C. Add 1.2 eq of HATU followed by 2.5 eq of DIPEA.

    • Causality: HATU is chosen over standard EDC/HOBt because it prevents epimerization and forces a highly efficient conversion to the active ester. DIPEA is a non-nucleophilic base that neutralizes the acid without competing for the activated intermediate.

  • Amine Conjugation: After 15 minutes of stirring, add 1.05 eq of (2-(4-chlorophenyl)thiazol-4-yl)methanamine dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: The activated ester is highly electrophilic, allowing the primary amine to rapidly attack, forming the rigid carboxamide bioisostere essential for fitting into the SDH enzyme pocket.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
    . Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
    • Causality: The

      
       neutralizes remaining basic species and prevents hydrolysis of the newly formed amide bond during workup.
      
  • Purification: Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient). Verify the product using

    
     NMR and LC-MS.
    
Protocol 2: Self-Validating In Vitro SDH Enzyme Inhibition Assay

To ensure the synthesized cyclopropyl-oxazole formulation is effectively engaging its biological target, we must isolate the fungal mitochondria and evaluate Complex II inhibition via a DCPIP (2,6-dichlorophenolindophenol) reduction assay [1].

Procedure:

  • Mitochondrial Extraction: Homogenize cultured M. grisea mycelia in a cold buffer (0.4 M sucrose, 50 mM Tris-HCl, pH 7.5). Centrifuge at 10,000 × g for 20 minutes to pellet the intact mitochondria. Resuspend in assay buffer.

    • Causality: Using intact mitochondria rather than purified, recombinant enzymes ensures the ubiquinone binding pocket retains its native physiological conformation, which is highly sensitive to lipid-membrane dynamics.

  • Assay Master Mix Preparation: In a 96-well microtiter plate, combine the mitochondrial suspension with 50 mM succinate (substrate) and 50 µM DCPIP (electron acceptor) in a phosphate buffer (pH 7.4).

    • Causality: DCPIP changes from blue (oxidized) to colorless (reduced) when it intercepts electrons from Complex II. This colorimetric shift is a direct, self-validating proxy for SDH activity.

  • Inhibitor Incubation: Introduce the synthesized cyclopropyl-oxazole candidate across a concentration gradient (0.01 µM to 100 µM). Include a well with Boscalid as a positive control, and a DMSO vehicle as a negative control.

  • Kinetic Readout: Read the absorbance continuously at 600 nm for 10 minutes using a microplate reader.

    • Causality: By monitoring the rate of absorbance decrease, we calculate the exact

      
      . If the newly formed candidate successfully binds the SDH pocket, the flow of electrons to DCPIP will halt, and the solution will remain blue.
      

References

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control Source: Frontiers in Plant Science URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclopropyl-1,3-Oxazole

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 2-cyclopropyl-1,3-oxazole.

The 2-cyclopropyl-1,3-oxazole scaffold is a valuable structural motif in medicinal chemistry, appearing in various biologically active molecules.[1] However, its efficient synthesis can be challenging, often plagued by issues of low yield and difficult purification. This guide, designed for chemistry professionals, provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently encountered questions to enable robust and high-yield synthesis of this important compound.

Recommended Synthetic Approach: The Van Leusen Oxazole Synthesis

For the preparation of 2-cyclopropyl-1,3-oxazole, the Van Leusen Oxazole Synthesis is the most direct and recommended route. This method involves the base-mediated condensation of an aldehyde (cyclopropanecarboxaldehyde) with tosylmethyl isocyanide (TosMIC).[2] It is generally preferred over multi-step routes like the Robinson-Gabriel synthesis for this specific target due to the commercial availability of the starting materials and the operational simplicity of the reaction.[3]

The reaction is driven by the unique reactivity of TosMIC, which serves as a C2N1 synthon. The process involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, intramolecular cyclization to an oxazoline intermediate, and subsequent elimination of p-toluenesulfinic acid to form the aromatic oxazole ring.[2][3]

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses the most common problems encountered during the synthesis of 2-cyclopropyl-1,3-oxazole via the Van Leusen reaction.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix them?

Low yield is the most frequent complaint and can stem from several factors. A systematic approach is essential for diagnosis.

  • Cause A: Inefficient Deprotonation of TosMIC The initial deprotonation of TosMIC is critical for the reaction to proceed. If this step is inefficient, the entire reaction will be sluggish and low-yielding.

    • Troubleshooting:

      • Base Selection: Potassium carbonate (K₂CO₃) is commonly used, but for a less reactive aldehyde like cyclopropanecarboxaldehyde, a stronger base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) may be necessary to ensure complete deprotonation of TosMIC.[4]

      • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. Water will compete with TosMIC in reacting with the base and can hydrolyze the reagents.

      • Stoichiometry: Use at least one equivalent of base for each equivalent of TosMIC.

  • Cause B: Poor Reagent Quality The purity of your starting materials is paramount.

    • Troubleshooting:

      • Aldehyde Purity: Cyclopropanecarboxaldehyde can oxidize over time to cyclopropanecarboxylic acid. This acidic impurity will neutralize the base, rendering it ineffective.[4] Use freshly distilled or recently purchased aldehyde.

      • TosMIC Stability: TosMIC can degrade upon prolonged storage, especially if exposed to moisture. Use high-purity TosMIC and store it in a desiccator.

  • Cause C: Suboptimal Reaction Conditions Temperature and solvent play a significant role in reaction kinetics and stability of intermediates.

    • Troubleshooting:

      • Temperature Control: While often run at room temperature, gentle heating to 40–50 °C can significantly increase the reaction rate.[4] However, avoid excessive temperatures (>60 °C), which can cause TosMIC to decompose.

      • Solvent Choice: Methanol is a common solvent. A mixture of dimethoxyethane (DME) and methanol has also been reported to be highly effective, improving solubility and reaction rates.[5]

Q2: My TLC analysis shows multiple spots, including unreacted starting material and an unknown byproduct. What are these species?

A complex reaction mixture indicates incomplete reaction or the formation of side products.

  • Likely Species:

    • Unreacted Starting Materials: Cyclopropanecarboxaldehyde and TosMIC.

    • Oxazoline Intermediate: The cyclized, non-aromatic intermediate may accumulate if the final elimination step is slow.[2] This can sometimes be addressed by extending the reaction time or gently heating the mixture.

    • TosMIC-Derived Impurities: If the reaction is overheated, TosMIC can decompose.

    • Aldol Products: If using a very strong base, the aldehyde may undergo self-condensation, although this is less common under standard Van Leusen conditions.

  • Troubleshooting:

    • Monitor the reaction by TLC every 1-2 hours. If the starting materials are consumed but a new spot (likely the oxazoline intermediate) appears and persists, extend the reaction time or increase the temperature slightly to facilitate the elimination step.

Q3: The purification by column chromatography is difficult, and my final product is still impure. What can I do?

2-Cyclopropyl-1,3-oxazole is a relatively non-polar, somewhat volatile liquid, which can make purification challenging.

  • Troubleshooting:

    • Aqueous Workup: Before chromatography, perform a thorough aqueous workup. Wash the crude organic extract with water and then with a saturated brine solution. This removes the bulk of the p-toluenesulfinic acid byproduct and other water-soluble impurities.[6]

    • Column Chromatography: Use a high-quality silica gel. A solvent system with low polarity, such as a gradient of ethyl acetate in hexanes (starting from 2% and gradually increasing), should provide good separation.

    • Vacuum Distillation: For larger scales (>1 g), vacuum distillation can be an excellent alternative or a final polishing step after chromatography.[6] The boiling point will be significantly lower under vacuum, preventing thermal degradation.

Visualizing the Troubleshooting Process

A logical workflow is key to efficiently diagnosing and solving synthesis problems.

start Low Yield of 2-Cyclopropyl-1,3-oxazole check_reagents Check Reagent Purity (Aldehyde, TosMIC) start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok Purity Confirmed reagents_bad Re-purify or Replace Starting Materials check_reagents->reagents_bad Impurities Detected check_conditions Review Reaction Conditions (Base, Solvent, Temp) conditions_ok Conditions Optimal check_conditions->conditions_ok Optimized conditions_bad Optimize Base, Solvent, or Temperature check_conditions->conditions_bad Suboptimal check_workup Analyze Workup & Purification Protocol workup_ok Purification Efficient check_workup->workup_ok No Issues workup_bad Refine Chromatography or Use Distillation check_workup->workup_bad Product Loss reagents_ok->check_conditions reagents_bad->start conditions_ok->check_workup conditions_bad->start success High Yield Achieved workup_ok->success workup_bad->start

Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions for this synthesis? A1: Always work in a well-ventilated fume hood. Strong bases like potassium tert-butoxide and sodium hydride are corrosive and water-reactive; handle them with appropriate personal protective equipment (gloves, safety glasses). The initial addition of base can be exothermic, so it should be done carefully, potentially in an ice bath.

  • Q2: Can I use a different aldehyde to make other 2-substituted oxazoles with this protocol? A2: Yes, the Van Leusen synthesis is highly versatile and works with a wide range of aliphatic and aromatic aldehydes to produce the corresponding 5-substituted oxazoles.[5] Reaction conditions, particularly the choice of base and temperature, may need to be re-optimized for different substrates.

  • Q3: How stable is the final 2-cyclopropyl-1,3-oxazole product? A3: Oxazoles are generally stable aromatic compounds. However, they can be sensitive to strong acids and certain oxidizing agents.[6] For long-term storage, it is best to keep the purified product in a sealed container under an inert atmosphere (nitrogen or argon) and refrigerated to prevent potential degradation.

Optimized Experimental Protocol

This protocol provides a robust starting point for the gram-scale synthesis of 2-cyclopropyl-1,3-oxazole.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Combine Aldehyde & TosMIC in MeOH b 2. Cool to 0 °C (Ice Bath) a->b c 3. Add K₂CO₃ in portions b->c d 4. Warm to RT, then reflux (45-50 °C) c->d e 5. Monitor by TLC (2-4 hours) d->e f 6. Cool, filter solids, concentrate filtrate e->f g 7. Aqueous Workup (H₂O, Brine) f->g h 8. Column Chromatography (Hexanes/EtOAc) g->h i Pure Product h->i

Caption: General Experimental Workflow for Van Leusen Synthesis.

Materials:

  • Cyclopropanecarboxaldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Methanol (MeOH), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol. Add cyclopropanecarboxaldehyde followed by TosMIC.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the anhydrous potassium carbonate in portions over 15 minutes to control any initial exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (45-50 °C).

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting aldehyde spot has been consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. To the residue, add water and extract with an organic solvent like ethyl acetate or diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure 2-cyclopropyl-1,3-oxazole.[3][6]

Data Summary Tables

Table 1: Troubleshooting Quick Reference

Observed Issue Potential Cause Recommended Action
Low or No Conversion Inactive Base / Wet Conditions Use a stronger, freshly opened base (e.g., t-BuOK). Ensure all glassware and solvents are anhydrous.
Stalled Reaction Insufficient Reaction Energy Gently heat the reaction to 40-50 °C and monitor by TLC.[4]
Complex Product Mixture Reagent Decomposition Avoid overheating (>60 °C). Ensure aldehyde is free of carboxylic acid impurity.[4]

| Product Loss During Workup | Emulsion / Poor Extraction | Wash with brine to break emulsions. Use a continuous extractor for valuable material. |

Table 2: Comparison of Common Bases for Van Leusen Synthesis

Base Strength Typical Solvent Considerations
K₂CO₃ (Potassium Carbonate) Moderate Methanol, Ethanol Standard choice; may be slow for some substrates. Requires heating.[5]
t-BuOK (Potassium tert-butoxide) Strong THF, DME Highly effective at room temperature but can promote side reactions if not controlled.[4]
NaH (Sodium Hydride) Strong THF, DME Very effective but requires careful handling due to flammability.

| Et₃N (Triethylamine) | Weak | Methanol, Water | Can be used in modified protocols, sometimes with additives like β-cyclodextrin in water.[5] |

References

  • Sha, F., & Geng, X. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1639. [Link]

  • Graham, T. H. (2006). The Synthesis of Oxazole-containing Natural Products. University of Pittsburgh. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Fathima, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry, 27(1), 1-13. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Molinski, T. F. (2021). A Practical Synthesis of 1,3-Oxazole. ResearchGate. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Overcoming Low Reactivity in 2-Cyclopropyl-1,3-Oxazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug discovery and material science programs increasingly target highly decorated azoles, functionalizing the 1,3-oxazole core remains a notorious bottleneck. When a 2-position is occupied by a cyclopropyl group, researchers face a compounded challenge: the inherent electron deficiency of the oxazole core combined with the steric demands and chemical sensitivity of the cyclopropyl ring.

This guide is designed for synthesis chemists and drug development professionals. It bridges mechanistic theory with field-proven troubleshooting protocols to help you achieve complete conversion and perfect regioselectivity.

Diagnostic FAQs: Why is my reaction failing?

Q1: Why does 2-cyclopropyl-1,3-oxazole exhibit sluggish reactivity toward direct C-H functionalization? A: Unsubstituted oxazoles are relatively electron-poor compared to other azoles, making them poor substrates for traditional electrophilic aromatic substitution (SEAr). While C-2 is typically the most acidic and reactive site, the presence of the 2-cyclopropyl group forces functionalization to the less reactive C-5 or C-4 positions[1]. Furthermore, the bulky cyclopropyl group sterically hinders metalation at adjacent sites, while its high


-character C–H bonds can competitively poison certain transition metal catalysts.

Q2: My Pd-catalyzed C-5 arylation stalls at 15-20% conversion. What is happening? A: This is a hallmark of catalyst deactivation or an insurmountable activation energy barrier in the Concerted Metalation-Deprotonation (CMD) step. In nonpolar solvents (like toluene), the CMD transition state is poorly stabilized, leading to stalled reactivity[1]. Additionally, the basic oxazole nitrogen can competitively coordinate to Palladium(II) intermediates, forming off-cycle inactive species.

Q3: I pushed the temperature and base strength to increase conversion, but now I observe massive degradation. Why? A: The 2-cyclopropyl ring is highly susceptible to C–C cleavage and ring-opening under strong basic or radical-generating conditions[2]. Using strong bases like


 or harsh Lewis acids can trigger the fragmentation of the strained three-membered ring. You must switch to a carboxylate-assisted mechanism (using Pivalic acid) or mild zincate bases to preserve the cyclopropyl moiety[1][3].

Mechanistic Workflows & Troubleshooting Trees

Understanding the specific step where your catalytic cycle breaks down is critical. For C-5 arylation, the reaction must proceed through a tightly controlled Concerted Metalation-Deprotonation (CMD) pathway.

CMD_Pathway Pd0 Pd(0) Catalyst + Aryl Halide OxAdd Oxidative Addition [Pd(II)(Ar)(X)L2] Pd0->OxAdd LigEx Ligand Exchange (Pivalate Binding) OxAdd->LigEx CMD Concerted Metalation-Deprotonation (C-5 Oxazole Activation) LigEx->CMD RedElim Reductive Elimination (C5-Aryl Oxazole) CMD->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for C-5 arylation via Concerted Metalation-Deprotonation (CMD).

If you deviate from the idealized pathway, use the following decision tree to course-correct your reaction parameters:

TroubleshootingFlow Start Low Reactivity / Yield 2-Cyclopropyl Oxazole Q1 Is cyclopropyl ring opening observed? Start->Q1 Q2 Is C-4 / C-5 regioselectivity poor? Start->Q2 Q3 Is substrate totally unreactive to cross-coupling? Start->Q3 A1 Avoid strong bases. Use Pd(OAc)2 / PivOH Q1->A1 Yes A2 Switch to DMA solvent & bulky phosphine Q2->A2 Yes A3 Use TMPZnCl·LiCl Directed Metalation Q3->A3 Yes

Caption: Troubleshooting decision tree for 2-cyclopropyl-1,3-oxazole functionalization issues.

Reaction Optimization Data

Optimizing the CMD pathway requires finding the perfect balance between solvent polarity and additive basicity. Quantitative benchmarking demonstrates that highly polar solvents are mandatory to achieve high C-5 regioselectivity, while pivalic acid (PivOH) is non-negotiable for preserving the cyclopropyl ring[1].

Table 1: Optimization of Pd-Catalyzed C-5 Arylation for 2-Cyclopropyl-1,3-Oxazole

SolventLigandAdditive / BaseTemp (°C)ConversionC5:C4 SelectivityMechanistic Observation / Root Cause
Toluene


110<15%2:1Nonpolar solvent fails to stabilize the polar CMD transition state.
DMANone

11025%5:1Lack of phosphine causes Pd-black precipitation and rapid catalyst death.
DMA

PivOH /

110 92% >99:1 Optimal. PivOH acts as a proton shuttle, bypassing the high CMD energy barrier[1].
DMF


110Decomp.N/AStrong base initiates destructive cyclopropyl ring fragmentation[2].

Validated Step-by-Step Methodologies

Depending on your coupling partner and scale, choose between the two self-validating protocols below.

Protocol A: Palladium-Catalyzed Direct C-5 Arylation (CMD Approach)

Best for: Late-stage functionalization with aryl bromides/chlorides. Causality: This protocol uses


-Dimethylacetamide (DMA) to force the regioselectivity to C-5[1]. Pivalic acid is added as a catalytic proton shuttle to facilitate the C-H bond cleavage smoothly without damaging the cyclopropyl ring.

Step-by-Step Procedure:

  • Preparation: In a rigorously dried Schlenk tube, add

    
     (5 mol %), Tricyclohexylphosphine (
    
    
    
    ) (10 mol %),
    
    
    (2.0 equiv), and Pivalic Acid (PivOH) (30 mol %).
  • Atmosphere: Evacuate and backfill the flask with Argon three times. Self-validation step: Oxygen must be excluded to prevent phosphine oxidation.

  • Reagent Addition: Add 2-cyclopropyl-1,3-oxazole (1.0 equiv) and the target Aryl Bromide (1.2 equiv) dissolved in anhydrous DMA (0.2 M concentration).

  • Heating: Stir the reaction mixture at 110 °C for 16 hours. Self-validation step: The solution should turn a homogenous deep orange/red. A sudden shift to black precipitate indicates oxygen ingress or ligand failure.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water (3x) to remove the DMA and pivalate salts. Dry over

    
    , concentrate, and purify via silica gel chromatography.
    
Protocol B: Directed Metalation via TMPZnCl·LiCl (Knochel Protocol)

Best for: Highly unreactive substrates or when coupling with complex electrophiles (e.g., acid chlorides, allylic halides) where Pd-catalysis fails. Causality: Using a highly basic but nucleophilically mild organozinc base (TMPZnCl·LiCl) allows for direct deprotonation at C-5 without fragmenting the oxazole ring or triggering cyclopropyl ring opening[3].

Step-by-Step Procedure:

  • Metalation: In a dry flask under Argon, dissolve 2-cyclopropyl-1,3-oxazole (1.0 equiv) in anhydrous THF (0.5 M).

  • Base Addition: Dropwise add TMPZnCl·LiCl (1.2 equiv) at 25 °C. Stir for 1–2 hours. Self-validation step: Quench a 0.1 mL aliquot with iodine and check via GC-MS. Complete disappearance of the starting material mass confirms successful zincation.

  • Electrophile Trapping: Cool the mixture to 0 °C. Add the desired electrophile (e.g., an aryl iodide) along with a Pd catalyst (e.g., 2 mol %

    
    ) for Negishi coupling[3].
    
  • Completion: Warm to room temperature and stir for 4 hours. Quench with saturated aqueous

    
    , extract with Diethyl Ether, and purify.
    

References

  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(15), 3578–3581. URL:[Link]

  • Mosrin, M., & Knochel, P. (2013). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. The Journal of Organic Chemistry. URL:[Link]

  • Estopiña-Durán, S., et al. (2020). Recent Advances on Synthetic Methodology Merging C–H Functionalization and C–C Cleavage. MDPI Molecules, 25(24), 5888. URL:[Link]

Sources

Technical Support Center: Optimizing Palladium Catalysis for 2-Cyclopropyl-1,3-Oxazole Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. As drug development professionals and synthetic chemists, transitioning a C–H activation methodology from a 50 mg screening scale to a multi-gram prep scale introduces severe catalytic bottlenecks.

For the direct arylation of 2-cyclopropyl-1,3-oxazole , the structural blockage of the C-2 position by the cyclopropyl ring definitively shifts the regioselectivity to the C-5 position[1],[2]. While this inherent regiocontrol is synthetically advantageous, minimizing the palladium catalyst loading (to <1 mol%) to meet API heavy-metal limits often triggers incomplete conversions and catalyst precipitation.

This guide provides field-proven, self-validating workflows to troubleshoot and optimize your catalyst loading, grounded in mechanistic causality.

Mechanistic Causality: The Catalyst Loading Bottleneck

To solve low-conversion issues, we must first understand why catalysts fail at low loadings. Palladium-catalyzed C-5 arylation of oxazoles proceeds via a Concerted Metalation-Deprotonation (CMD) pathway[2].

At sub-1 mol% Pd loadings, the catalytic cycle is highly sensitive to the turnover frequency of the CMD step. If the deprotonation is thermodynamically sluggish, the robust


 intermediate persists in solution, making it vulnerable to bimolecular degradation pathways (yielding inactive Pd-black) or homocoupling. Success depends on accelerating the CMD step using matched base/ligand/solvent systems (such as using carbonates to stabilize low-ligated Pd)[3].

Mechanism A Pd(0)L_n Active Catalyst Low Loading Target (<1 mol%) B Oxidative Addition (Ar-X) A->B C L_nPd(II)(Ar)(X) Intermediate B->C D Concerted Metalation-Deprotonation (C-5 of 2-cyclopropyl-1,3-oxazole) C->D Base (e.g., K2CO3/PivOH) E L_nPd(II)(Ar)(Oxazolyl) D->E F Reductive Elimination (C-5 Arylated Product) E->F F->A  Pd(0) Regeneration

Caption: Catalytic cycle for the C-5 direct arylation of 2-cyclopropyl-1,3-oxazole via CMD pathway.

Quantitative Data: Catalyst Optimization Matrix

The table below synthesizes benchmark parameters for pushing palladium loading below the standard 5 mol% threshold, contrasting the effects of various components on 2-substituted oxazole frameworks.

Catalyst PrecursorLigand (Pd:L Ratio)SolventBase / AdditiveLoading TargetMechanistic Outcome & Troubleshooting Note
Pd(OAc)₂ NoneDMAK₂CO₃> 5.0 mol%Standard conditions. Excess Pd required to compensate for high aggregation rates[4].
Pd(OAc)₂ RuPhos (1:2)TolueneKOtBu2.0 mol%High conversion, but strong base risks cyclopropyl ring-opening at elevated temps[2].
PdCl(C₃H₅)(dppb) dppb (Internal)DiethylcarbonateK₂CO₃0.5 - 1.0 mol%Optimal. Carbonate solvent stabilizes the intermediate, allowing sub-1% loading[5],[3].
Pd(OAc)₂ P(1-Ad)₂-BiphenylNMPK₃PO₄ / PivOH0.5 mol%PivOH acts as a proton shuttle, accelerating CMD and preventing Pd-black formation[4].

Diagnostic Workflow

When dialing down catalyst loading, visual and analytical cues dictate the corrective action. Follow this logic tree to diagnose stalled cycles.

Troubleshooting start Observation: Low Yield at <1 mol% Pd q1 Is Pd Black visible in the reactor? start->q1 a1_yes Yes: Severe Catalyst Deactivation q1->a1_yes a1_no No: Stalled Catalytic Cycle q1->a1_no sol1 Action: Increase Ligand:Pd ratio or rigorously degas a1_yes->sol1 sol2 Action: Add PivOH additive for CMD acceleration a1_no->sol2

Caption: Diagnostic workflow for troubleshooting incomplete conversions at low Pd loadings.

Frequently Asked Questions (FAQs)

Q: Why am I observing massive amounts of aryl bromide homocoupling when I drop the Pd loading to 0.5 mol%? A: Homocoupling indicates the catalyst easily undergoes oxidative addition with the aryl halide but struggles with the oxazole C-H activation step (CMD). Because the Pd loading is low, the ratio of unreacted aryl halide to active Pd becomes exceedingly high. The


 intermediate is "starved" of activated oxazole, resulting in a second oxidative addition or transmetalation with another Ar-X species. Fix: Switch to a more active base (e.g., K₃PO₄) or add 30 mol% Pivalic Acid (PivOH) to accelerate the oxazole metalation.

Q: I read that C-2 arylation is preferred in nonpolar solvents like toluene[2]. Why is my toluene reaction failing? A: This is a structural misinterpretation. While C-2 is indeed favored in nonpolar solvents for unsubstituted oxazoles, your substrate is 2-cyclopropyl-1,3-oxazole . The C-2 position is physically blocked by the cyclopropyl moiety. You are forcing the catalyst to perform a C-5 activation in a solvent (toluene) optimized for C-2 direct deprotonation. Fix: Shift to polar solvents (DMA) or green carbonate solvents (diethylcarbonate) which preferentially lower the CMD transition state for C-5 arylation[3].

Q: Can I run this without specialized phosphine ligands? A: Yes, ligand-free conditions are possible, but only if you use a coordinating solvent that prevents Pd aggregation. Hoarau and Doucet demonstrated that using diethylcarbonate (DEC) allows for Pd(OAc)₂ loadings as low as 1 mol% without external phosphines, providing an excellent sustainable and cost-effective scale-up route[3].

Self-Validating Protocol: Optimization at 0.5 mol% Loading

To ensure scientific integrity, a protocol must validate its own successes and failures. This methodology incorporates internal standards to guarantee mass-balance closure—proving whether the catalyst died, the substrate evaporated, or side-reactions consumed your starting material.

Reagents & Equipment:

  • Substrate: 2-cyclopropyl-1,3-oxazole (1.0 equiv, 10 mmol)

  • Aryl Halide: Electron-deficient or electron-rich Aryl Bromide (1.2 equiv, 12 mmol)

  • Catalyst: PdCl(C₃H₅)(dppb) (0.5 mol%, 0.05 mmol)[5]

  • Base: Anhydrous K₂CO₃ (2.0 equiv, 20 mmol)

  • Solvent: Diethylcarbonate (DEC) (0.2 M)[3]

  • Validation Standard: Dodecane or 1,3,5-Trimethoxybenzene (0.5 equiv, 5 mmol)

Step-by-Step Procedure:

  • Preparation of the Catalyst Stock: Weighing 0.05 mmol of Pd complexes accurately is prone to massive error. In a glovebox, prepare a 0.05 M stock solution of PdCl(C₃H₅)(dppb) in anhydrous DEC.

  • Control Checkpoint (Self-Validation System): Set up two Schlenk flasks.

    • Flask A (Active): Contains 2-cyclopropyl-1,3-oxazole, aryl bromide, base, and validation standard.

    • Flask B (Control): Contains ONLY aryl bromide, base, and validation standard. (This isolates the baseline homocoupling rate).

  • Loading & Degassing: Transfer the solid K₂CO₃ into the reaction flasks. Seal with a septum, remove from the glovebox, and connect to a Schlenk line. Perform 3 vacuum/argon cycles. Causality: O₂ insertion is the primary cause of dppb ligand oxidation, which destroys low-loading systems.

  • Liquid Addition: Syringe in the DEC solvent, the substrates, and 1.0 mL of the 0.05 M Pd stock solution into both flasks.

  • Heating & Kinetics Tracking: Plunge the flasks into a pre-heated 120 °C oil bath. Take 50 µL aliquots at 1h, 4h, and 16h.

  • Quench & Analysis: Dilute aliquots with EtOAc, filter through a small silica plug to remove Pd/salts, and analyze via GC-FID or quantitative NMR against the internal standard.

    • Diagnostic check: If Flask A shows 40% conversion at 4h but stays at 40% at 16h, your catalyst has died (Pd black). If Flask A shows 80% conversion, but Flask B shows 50% homocoupling, your CMD step is too slow.

References

  • Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates Organic Letters - ACS Publications URL:[Link]

  • Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates (Summary & Optimization) Organic Chemistry Portal URL:[Link]

  • Direct Arylation of Oxazole and Benzoxazole with Aryl or Heteroaryl Halides using a Palladium-Diphosphine Catalyst ResearchGate URL:[Link]

  • Palladium-catalyzed coupling of benzoxazole with heteroaryl bromides / Recent advances in direct C–H arylation in oxazole series ResearchGate URL:[Link]

  • Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides Organic Letters - ACS Publications URL:[Link]

Sources

Troubleshooting the cyclization step in 2-cyclopropyl-1,3-oxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the synthesis of 2-cyclopropyl-1,3-oxazoles. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions that arise during the critical cyclization step. As Senior Application Scientists, we understand the nuances of this synthesis and aim to equip you with the knowledge to overcome common challenges and optimize your reaction outcomes.

The Challenge of the Cyclopropyl Moiety

The 2-cyclopropyl-1,3-oxazole scaffold is a valuable structural motif in medicinal chemistry. However, the presence of the cyclopropyl ring, a strained three-membered carbocycle, introduces unique challenges to the synthesis, particularly during the acid-catalyzed cyclization step. The cyclopropyl group is susceptible to ring-opening under harsh acidic conditions, leading to a variety of unwanted side products and diminished yields of the target compound. This guide will help you navigate these challenges.

Troubleshooting the Cyclization Step: A Question-and-Answer Guide

Low to No Yield of the Desired 2-Cyclopropyl-1,3-Oxazole

Question 1: My reaction shows very low or no conversion of my starting material (e.g., a 2-acylamino ketone precursor). What are the primary factors to investigate?

Answer: Low or no conversion in a Robinson-Gabriel-type synthesis of oxazoles often points to issues with the cyclodehydration step.[1][2] Here’s a systematic approach to troubleshooting this problem:

  • Inadequate Dehydrating Agent: The choice and stoichiometry of the dehydrating agent are critical. While classic reagents like concentrated sulfuric acid are effective, they can be too harsh for substrates containing a cyclopropyl group.[2]

    • Recommendation: Consider milder and more selective dehydrating agents. A comparative table is provided below.

  • Insufficient Temperature: The cyclodehydration is an endothermic process and often requires elevated temperatures to proceed at a reasonable rate.

    • Recommendation: Gradually increase the reaction temperature, monitoring for any signs of starting material degradation. A good starting point for many cyclizations is around 80-100 °C.

  • Presence of Water: The reaction is a dehydration, so the presence of water in your starting materials or solvent will inhibit the reaction.

    • Recommendation: Ensure all starting materials are thoroughly dried and use anhydrous solvents. If necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Material: Impurities in the 2-acylamino ketone can interfere with the cyclization process.

    • Recommendation: Purify the starting material before proceeding with the cyclization step.

Formation of Significant Byproducts

Question 2: I'm observing multiple spots on my TLC plate, and my NMR indicates the presence of impurities. What are the likely side reactions, and how can I prevent them?

Answer: The formation of byproducts is a common issue, especially when dealing with the sensitive cyclopropyl group. Here are the most probable side reactions and mitigation strategies:

  • Cyclopropane Ring-Opening: This is the most significant challenge. Strong acids can protonate the cyclopropyl ring, leading to a carbocation intermediate that can be trapped by nucleophiles or rearrange, resulting in a complex mixture of products.[3]

    • Recommendation: Avoid strong, non-coordinating acids. Opt for milder cyclization conditions. The use of reagents like triphenylphosphine/iodine or the Burgess reagent can be beneficial for acid-sensitive substrates.[2]

  • Enamide Formation: Elimination of water from the 2-acylamino ketone can lead to the formation of a stable enamide as a competing side product, which may not cyclize under the reaction conditions.[2]

    • Recommendation: Modifying the reaction conditions, such as changing the dehydrating agent or lowering the temperature, can disfavor the enamide formation pathway.

  • Hydrolysis of Intermediates: If water is present, it can hydrolyze key intermediates, leading back to the starting material or other degradation products.[2]

    • Recommendation: As mentioned before, strictly anhydrous conditions are crucial.

Visualizing the Troubleshooting Workflow

Troubleshooting Workflow start Low or No Product check_reagent Evaluate Dehydrating Agent start->check_reagent check_temp Optimize Temperature start->check_temp check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous check_purity Verify Starting Material Purity start->check_purity milder_reagents Use Milder Reagents (e.g., Burgess, Appel) check_reagent->milder_reagents modify_conditions Modify Conditions (Temp, Solvent) check_temp->modify_conditions dry_reagents Dry Solvents & Reagents check_anhydrous->dry_reagents solution Improved Yield check_purity->solution byproducts Significant Byproducts ring_opening Cyclopropane Ring-Opening? byproducts->ring_opening enamide Enamide Formation? byproducts->enamide hydrolysis Hydrolysis? byproducts->hydrolysis ring_opening->milder_reagents enamide->modify_conditions hydrolysis->dry_reagents milder_reagents->solution modify_conditions->solution dry_reagents->solution

Caption: A decision-tree for troubleshooting low yields and byproduct formation.

Choosing the Right Reagent

Question 3: Given the sensitivity of the cyclopropyl group, what are the best cyclization reagents to use?

Answer: Selecting a "cyclopropyl-friendly" dehydrating agent is paramount. Here is a comparison of common reagents:

Dehydrating AgentAdvantagesDisadvantagesSuitability for Cyclopropyl Substrates
Conc. H₂SO₄, PPA Inexpensive, powerfulHarshly acidic, can cause charring and ring-openingLow
POCl₃, PCl₅ Effective for many substratesCan be harsh, generates corrosive byproductsModerate, use with caution
Trifluoroacetic Anhydride (TFAA) Powerful, volatile byproductCan be too reactive for sensitive substratesModerate to Low
Burgess Reagent Mild, neutral conditionsExpensive, requires careful handlingHigh
Appel Reaction (PPh₃/CX₄) Mild, good for acid-sensitive substratesStoichiometric phosphine oxide byproduct can complicate purificationHigh
PhI(OAc)₂ (PIDA) Metal-free, mild oxidative cyclizationRequires specific precursors (e.g., N-propargylamides)High (for specific routes)[4]

Recommended "Cyclopropyl-Friendly" Experimental Protocol: The Appel Reaction

The Appel reaction provides a mild and effective method for the cyclodehydration of 2-acylamino ketones to form oxazoles, and it is generally well-tolerated by the cyclopropyl group.

Materials:

  • 2-Acylamino ketone (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Carbon tetrachloride (CCl₄) or Carbon tetrabromide (CBr₄) (1.5 eq)

  • Anhydrous acetonitrile (ACN) or dichloromethane (DCM) as solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-acylamino ketone and anhydrous solvent.

  • Add triphenylphosphine to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of carbon tetrachloride or carbon tetrabromide in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-cyclopropyl-1,3-oxazole.

Mechanism Spotlight: Acid-Catalyzed Cyclopropane Ring-Opening

Ring Opening cluster_0 Desired Cyclization cluster_1 Side Reaction: Ring-Opening A Cyclopropyl Precursor B Protonated Carbonyl A->B + H+ C Oxazole Product B->C - H2O D Cyclopropyl Precursor E Protonated Cyclopropane D->E + H+ (excess/strong) F Ring-Opened Carbocation E->F Ring Opening G Byproducts F->G + Nu-

Caption: Competing pathways of desired cyclization versus acid-mediated ring-opening.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to accelerate the cyclization?

A: Yes, microwave-assisted synthesis can be a powerful tool to accelerate the reaction and potentially improve yields.[5] However, it is crucial to carefully screen the reaction conditions (temperature, time, and power) to avoid decomposition of the starting material or product, especially with the sensitive cyclopropyl group.

Q: My final product is an oil and difficult to purify. Any suggestions?

A: If standard column chromatography is challenging, consider using a different stationary phase (e.g., alumina) or a different solvent system. If the product is basic, a small amount of triethylamine in the eluent can improve the peak shape. Alternatively, conversion to a crystalline salt (e.g., hydrochloride or picrate) may facilitate purification by recrystallization.

Q: Are there any one-pot methods to synthesize 2-cyclopropyl-1,3-oxazoles directly from cyclopropanecarboxylic acid?

A: Recent advances in organic synthesis have led to the development of one-pot procedures for oxazole synthesis directly from carboxylic acids.[6] These methods often involve in-situ activation of the carboxylic acid followed by reaction with an isocyanide derivative. These approaches can be highly efficient and may be applicable to the synthesis of 2-cyclopropyl-1,3-oxazoles, potentially avoiding the isolation of the intermediate 2-acylamino ketone.

References

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • LOCKSS. (n.d.). NEW CHEMISTRY OF OXAZOLES.
  • (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • CUTM Courseware. (n.d.). Oxazole.pdf.
  • (2022, December 15). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.
  • ResearchGate. (2021, April 6). A Practical Synthesis of 1,3-Oxazole.
  • Benchchem. (n.d.). "side reactions in the Robinson-Gabriel synthesis of oxazoles".
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Preparation of oxazolines and oxazoles via a PhI(OAc)2-promoted cyclization of N-propargylamides.
  • PMC. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • MDPI. (2025, November 12). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides.
  • Oriental Journal of Chemistry. (2017, June 20). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole.
  • D-Scholarship@Pitt. (2006, June 1). The Synthesis of Oxazole-containing Natural Products.
  • Scilit. (n.d.). A Practical Method for Oxazole Synthesis by Cycloisomerization of Propargyl Amides.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol.
  • PMC - NIH. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • ResearchGate. (2025, August 7). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4.
  • ResearchGate. (n.d.). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines.
  • (2022, December 19). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 2-Cyclopropyl-1,3-Oxazole Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 1,3-oxazole ring is one such scaffold, forming the core of numerous compounds with a wide spectrum of therapeutic activities.[1][2][3][4] When coupled with a cyclopropyl group at the 2-position, the resulting framework gains unique conformational rigidity and metabolic stability, properties highly desirable in drug design.[5][6] This guide provides an in-depth comparison of the anticancer efficacy of various 2-cyclopropyl-1,3-oxazole analogs, with a particular focus on a well-studied class of sulfonamide derivatives. We will dissect their mechanism of action, compare their potency across different cancer cell lines, and provide the detailed experimental methodologies required for their evaluation, offering a comprehensive resource for researchers in oncology and drug development.

A Promising Class: 2-Cyclopropyl-1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors

Recent investigations have highlighted a novel series of 1,3-oxazole sulfonamides incorporating a cyclopropyl moiety as potent anticancer agents.[5][6] These compounds have demonstrated significant growth inhibitory properties, particularly against leukemia cell lines, by targeting a fundamental process in cell division: microtubule dynamics.[5][6]

Mechanism of Action: Disrupting the Cellular Scaffolding

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[7] Many successful chemotherapeutic agents, such as paclitaxel and the vinca alkaloids, function by disrupting microtubule dynamics.

The 2-cyclopropyl-1,3-oxazole sulfonamide analogs exert their anticancer effect by inhibiting the polymerization of tubulin.[5][6] By binding to tubulin, they prevent the assembly of microtubules, which leads to a cascade of cellular events culminating in apoptosis. This mechanism is outlined in the diagram below.

Mechanism_of_Action cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Analog 2-Cyclopropyl-1,3-Oxazole Sulfonamide Analog Tubulin β-Tubulin Subunit Analog->Tubulin Binds to Colchicine Site Polymerization Tubulin Polymerization Inhibited Tubulin->Polymerization Prevents Microtubules Microtubule Network Disrupted Polymerization->Microtubules Arrest G2/M Phase Cell Cycle Arrest Microtubules->Arrest Apoptosis Apoptotic Cell Death Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by oxazole analogs.

This disruption of the microtubule network triggers the mitotic checkpoint, arresting the cell cycle in the G2/M phase and ultimately leading to programmed cell death (apoptosis).

Comparative Efficacy: A Structure-Activity Relationship (SAR) Analysis

A study by Boland et al. provides a robust dataset for comparing the efficacy of various 2-cyclopropyl-1,3-oxazole sulfonamide analogs.[5][6] The compounds were evaluated against the National Cancer Institute's (NCI) 60 human tumor cell line panel. The data reveals a strong structure-activity relationship (SAR), where the nature of the substituent on the sulfonamide nitrogen significantly influences both potency and selectivity.

Below is a summary of the mean GI50 (concentration for 50% growth inhibition) values for key analogs, highlighting their potent and selective activity against leukemia cell lines.

Compound IDSulfonamide SubstituentMean GI50 (Leukemia Panel, nM)Key Observations
16 4-Chloro-3-(trifluoromethyl)phenylNot specified, but noted as highly activeBroad-spectrum activity with high specificity for leukemia lines.[5]
44 2-Chloro-5-methylphenyl48.8One of the most potent leukemia inhibitors identified in the series.[5][6]
58 1-Naphthyl44.7The most potent leukemia inhibitor in the study.[5][6]
17 2-NaphthylNot specified, but good overall inhibitionShowed good growth inhibition without being overtly toxic (high LC50 values).[5]
14 4-FluorophenylNot specified, but effectiveHalogenated anilines, in general, showed excellent growth inhibitory properties.[5]

Analysis of SAR:

  • Halogenation and Alkyl Groups: The data strongly suggest that sulfonamides derived from halogenated and alkyl-substituted anilines are potent and selective inhibitors of leukemia cell lines.[5][6] For instance, the presence of both chloro and methyl groups on the phenyl ring (Compound 44 ) results in nanomolar potency.

  • Aromatic System Size: Increasing the size of the aromatic system, as seen with the naphthyl substituents (Compounds 58 and 17 ), also leads to highly potent compounds. Compound 58 (1-naphthyl) was the most potent analog identified against the leukemia panel.[5][6]

  • Cytostatic vs. Cytotoxic Effects: Interestingly, several of the most potent compounds (e.g., 14, 16, 17, and 18) exhibited high lethal concentration (LC50) values, suggesting their mechanism is primarily cytostatic (inhibiting growth) rather than cytotoxic (killing cells) at effective concentrations.[5] This can be a favorable therapeutic profile, potentially leading to a wider therapeutic window.

Experimental Protocols: Validating Biological Activity

To ensure the trustworthiness and reproducibility of these findings, it is essential to detail the experimental methodologies. The primary assay for this class of compounds is the in vitro tubulin polymerization assay.

Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a test compound to interfere with the assembly of purified tubulin into microtubules. The polymerization process causes an increase in light scattering, which can be measured as an increase in absorbance over time using a spectrophotometer.

Rationale: This cell-free assay provides direct evidence that the compound's mechanism of action involves interaction with tubulin, independent of other cellular processes. It is a critical step in validating the hypothesis generated from cell-based screening.

Workflow_Tubulin_Assay cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_measurement 3. Data Acquisition cluster_analysis 4. Analysis A Prepare Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) B Reconstitute Lyophilized Bovine Tubulin (>99% pure) in ice-cold buffer A->B D Aliquot tubulin solution into a pre-warmed 96-well plate at 37°C B->D C Prepare Test Compounds (e.g., in DMSO) and Control Drugs (Paclitaxel, Nocodazole) E Add Test Compound, Control, or Vehicle (DMSO) C->E D->E F Initiate Polymerization by adding GTP to a final concentration of 1.0 mM E->F G Immediately place plate in a spectrophotometer pre-heated to 37°C F->G H Measure Absorbance at 340 nm every 60 seconds for 60 minutes G->H I Plot Absorbance vs. Time H->I J Compare curve of Test Compound to: - Positive Control (e.g., Nocodazole - inhibits) - Negative Control (Vehicle - promotes) - Stabilizer Control (e.g., Paclitaxel - enhances) I->J

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

    • Reconstitute purified bovine tubulin protein to a final concentration of ~3.0 mg/mL in ice-cold buffer. Keep on ice to prevent spontaneous polymerization.

    • Prepare stock solutions of test compounds and controls (e.g., paclitaxel as a polymerization promoter, nocodazole or colchicine as inhibitors) in DMSO.

  • Reaction Setup:

    • In a 96-well plate, add buffer, the test compound at various concentrations, and control compounds.

    • Warm the plate and reagents to 37°C.

    • Initiate the polymerization reaction by adding the tubulin solution and GTP (to a final concentration of 1 mM).

  • Data Acquisition:

    • Immediately place the plate in a temperature-controlled spectrophotometer (37°C).

    • Monitor the change in absorbance at 340 nm over a period of 30-60 minutes.

  • Data Analysis:

    • Plot absorbance versus time. A successful inhibitor will show a significantly reduced rate and extent of absorbance increase compared to the vehicle (DMSO) control.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Conclusion and Future Perspectives

The 2-cyclopropyl-1,3-oxazole scaffold, particularly when functionalized as a sulfonamide, represents a highly promising framework for the development of novel anticancer agents. The analogs discussed demonstrate potent, low-nanomolar efficacy, especially against leukemia, through the well-validated mechanism of tubulin polymerization inhibition.[5][6] The clear structure-activity relationships derived from the comparative data provide a rational basis for the design of next-generation inhibitors with improved potency and selectivity.

Future research should aim to expand the diversity of substituents on the sulfonamide ring to further optimize activity against a broader range of solid tumors. Additionally, exploring other substitution patterns on the 1,3-oxazole core itself could uncover analogs that engage different anticancer targets, as the oxazole moiety is known to interact with various enzymes and proteins.[8] The low toxicity profile of the lead compounds suggests that with further development, these molecules could become valuable additions to the clinical arsenal against cancer.

References

  • Boland, N. A., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Boland, N. A., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC. [Link]

  • Kaur, R., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • Li, Y., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][5][9]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology. [Link]

  • Bielenica, A., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]

  • Pathak, D., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Li, W., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry. [Link]

  • Barreca, M. L., et al. (2021). Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. European Journal of Medicinal Chemistry Reports. [Link]

  • Chen, S., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. [Link]

  • Goel, A., et al. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Pharmaceutical Fronts. [Link]

  • Mohammed, A. J., & Jasim, I. K. (2023). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. ResearchGate. [Link]

  • Kamal, A., et al. (2015). 2-Anilinonicotinyl linked 1,3,4-oxadiazole derivatives: Synthesis, antitumour activity and inhibition of tubulin polymerization. RSC Publishing. [Link]

  • Ebenezer, O., et al. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]

Sources

A Researcher's Guide to FT-IR Analysis for the Confirmation of 1,3-Oxazole Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development and synthetic chemistry, the successful synthesis of heterocyclic compounds is a cornerstone of innovation. The 1,3-oxazole ring, a key scaffold in many biologically active molecules, presents a unique synthetic challenge. Its unambiguous structural confirmation is paramount. While techniques like NMR and mass spectrometry provide invaluable data on the overall molecular structure, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method to specifically confirm the formation of the oxazole ring by tracking the appearance of its characteristic vibrational modes and the disappearance of precursor functional groups.

This guide provides an in-depth, experience-driven comparison of FT-IR analysis for the confirmation of the 1,3-oxazole ring. We will move beyond a simple listing of peaks to explain the why behind the spectral data, empowering you to interpret your results with confidence.

The Vibrational Signature of the 1,3-Oxazole Ring: A Theoretical Grounding

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity leads to a delocalized π-electron system, which, along with the specific arrangement of C=C, C=N, and C-O-C bonds, gives rise to a unique set of vibrational modes. Understanding these modes is key to interpreting the FT-IR spectrum. Theoretical calculations, such as Density Functional Theory (DFT), have been instrumental in assigning these vibrations.[1][2][3]

The primary FT-IR active vibrations that serve as the fingerprint for the 1,3-oxazole ring are:

  • C=N Stretching (νC=N): This is often one of the most characteristic absorptions for the oxazole ring, typically appearing in the region of 1680-1620 cm⁻¹ . The exact position can be influenced by the substituents on the ring.

  • C=C Stretching (νC=C): Due to the aromatic nature of the ring, there are typically a series of absorptions corresponding to C=C stretching vibrations, usually found in the 1600-1450 cm⁻¹ range.

  • Asymmetric C-O-C Stretching (νasC-O-C): The stretching of the ether-like C-O-C linkage within the ring is a crucial indicator of its formation. This asymmetric stretch is typically observed in the 1280-1200 cm⁻¹ region.

  • Ring "Breathing" and In-Plane Bending Modes: A complex series of weaker to medium intensity bands in the fingerprint region (1400-900 cm⁻¹ ) arise from the collective in-plane bending and stretching of the entire ring system. These are highly characteristic and can help to distinguish the oxazole from other heterocycles.

Comparative Analysis: Tracking the Transformation from Precursor to Product

A powerful application of FT-IR in synthetic chemistry is the ability to monitor the progress of a reaction by observing the disappearance of starting material peaks and the emergence of product peaks.[4][5][6][7] A classic method for synthesizing 1,3-oxazoles is the Robinson-Gabriel synthesis , which involves the cyclodehydration of a 2-acylamino-ketone.[8] Let's examine the expected spectral changes in this transformation.

Starting Material: 2-Acylamino-ketone

A typical 2-acylamino-ketone will exhibit the following characteristic FT-IR absorptions:

  • N-H Stretching (νN-H): A medium to strong absorption in the range of 3400-3200 cm⁻¹ due to the amide N-H bond.

  • Amide I Band (C=O Stretching): A strong, sharp absorption typically between 1680-1630 cm⁻¹ from the amide carbonyl group.

  • Amide II Band (N-H Bending): A medium to strong absorption around 1550-1510 cm⁻¹ , resulting from N-H bending coupled with C-N stretching.

  • Ketone C=O Stretching (νC=O): A strong, sharp absorption in the region of 1725-1705 cm⁻¹ .

Product: 2,4,5-Trisubstituted 1,3-Oxazole

Upon successful cyclization to the oxazole, the FT-IR spectrum will show a distinct transformation:

  • Disappearance of N-H Stretching: The peak in the 3400-3200 cm⁻¹ region will vanish, indicating the involvement of the amide N-H in ring formation.

  • Disappearance of Amide and Ketone C=O Bands: The strong carbonyl absorptions from both the amide and ketone functionalities will disappear.

  • Appearance of Oxazole Ring Vibrations: The characteristic peaks for the newly formed oxazole ring will emerge in the regions outlined in the previous section (C=N, C=C, and C-O-C stretching).

The following table summarizes the key FT-IR absorptions for a comparative analysis:

Functional Group/VibrationWavenumber (cm⁻¹)Expected in Starting Material (2-Acylamino-ketone)Expected in Product (1,3-Oxazole)
Amide N-H Stretch3400-3200YesNo
Ketone C=O Stretch1725-1705YesNo
Amide I (C=O Stretch)1680-1630YesNo
Amide II (N-H Bend)1550-1510YesNo
Oxazole C=N Stretch1680-1620NoYes
Oxazole C=C Stretch1600-1450NoYes
Oxazole C-O-C Stretch1280-1200NoYes

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure reliable and reproducible data, a standardized experimental protocol is essential. The following steps outline a best-practice approach for analyzing a newly synthesized solid oxazole derivative.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable detector (e.g., DTGS or MCT).

Sample Preparation (KBr Pellet Method):

  • Drying: Thoroughly dry a small amount (1-2 mg) of your purified oxazole derivative to remove any residual solvent. Also, dry high-purity FT-IR grade potassium bromide (KBr) in an oven at ~110°C for at least 2 hours and store it in a desiccator.

  • Grinding: In an agate mortar and pestle, grind the 1-2 mg of your sample into a very fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly until it becomes a homogenous, fine powder. The fine particle size is crucial to minimize light scattering.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) to form a transparent or semi-transparent pellet.

  • Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the sample holder with the KBr pellet into the sample compartment and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizing the Workflow and Logic

To further clarify the process of confirming 1,3-oxazole ring formation using FT-IR, the following diagrams illustrate the key decision-making steps and the underlying logic.

cluster_0 Pre-Analysis cluster_1 FT-IR Analysis cluster_2 Spectral Interpretation Start Synthesized Compound Purification Purify Compound (e.g., Column Chromatography) Start->Purification Drying Thoroughly Dry Sample Purification->Drying SamplePrep Prepare KBr Pellet Drying->SamplePrep AcquireBG Acquire Background Spectrum SamplePrep->AcquireBG AcquireSample Acquire Sample Spectrum AcquireBG->AcquireSample ProcessData Process Data (Background Subtraction) AcquireSample->ProcessData Analyze Analyze Spectrum ProcessData->Analyze CheckPrecursor Absence of Precursor Peaks? (N-H, C=O) Analyze->CheckPrecursor Step 1 CheckProduct Presence of Oxazole Peaks? (C=N, C=C, C-O-C) CheckPrecursor->CheckProduct Yes Re-evaluate Re-evaluate Synthesis/ Purification CheckPrecursor->Re-evaluate No Confirmation Confirmation of 1,3-Oxazole Ring Formation CheckProduct->Confirmation Yes CheckProduct->Re-evaluate No cluster_precursor Key FT-IR Features of Precursor cluster_product Key FT-IR Features of Product Precursor 2-Acylamino-ketone (Starting Material) Robinson-Gabriel\nCyclodehydration Robinson-Gabriel Cyclodehydration Precursor->Robinson-Gabriel\nCyclodehydration Oxazole 1,3-Oxazole (Product) NH_stretch N-H Stretch (~3300 cm⁻¹) Disappears Disappears NH_stretch->Disappears CO_ketone Ketone C=O Stretch (~1715 cm⁻¹) CO_ketone->Disappears CO_amide Amide I C=O Stretch (~1650 cm⁻¹) CO_amide->Disappears CN_stretch C=N Stretch (~1650 cm⁻¹) Appears Appears CN_stretch->Appears CC_stretch C=C Stretch (~1550 cm⁻¹) CC_stretch->Appears COC_stretch C-O-C Stretch (~1240 cm⁻¹) COC_stretch->Appears Robinson-Gabriel\nCyclodehydration->Oxazole

Caption: Logical relationship of FT-IR spectral changes during oxazole synthesis.

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The comparison of the product spectrum to that of the starting material provides an internal control. The disappearance of key functional group absorptions from the starting material concurrently with the appearance of the characteristic oxazole ring vibrations provides strong, corroborating evidence for the success of the reaction. For further validation, comparison of the experimental spectrum with published data for similar oxazole derivatives or with theoretically predicted spectra can provide an additional layer of confidence. [1][9][10] In conclusion, FT-IR spectroscopy is an indispensable tool for the synthetic chemist. By understanding the theoretical basis of the vibrational modes of the 1,3-oxazole ring and systematically comparing the spectra of the starting materials and products, researchers can confidently and efficiently confirm the successful formation of this important heterocyclic scaffold.

References

  • Mohammed A.J., et. al. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. Available from: [Link]

  • Fausto, R., et al. (2010). Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate. The Journal of Physical Chemistry A, 114(34), 9313-9322. Available from: [Link]

  • Palmer, M. H. (2009). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Journal of Molecular Structure, 919(1-3), 1-17. Available from: [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. In Wikipedia. Retrieved from [Link]

  • Cimpoiu, C., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules, 26(16), 5038. Available from: [Link]

  • Teotia, M., et al. (2022). Chemical Degradation of Poly(ethylene terephthalate) for Potential Antimicrobial Activity Evaluation and Molecular Docking Study. Journal of Polymers and the Environment, 30(12), 5227-5241. Available from: [Link]

  • Beier, P., et al. (2021). Access to Fluoroalkylated Azoles and 2-Acylaminoketones via Anhydride-Mediated Cleavage of NH-1,2,3-Triazoles. ChemRxiv. Available from: [Link]

  • Pohl, M., et al. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics, 157(18), 184303. Available from: [Link]

  • Stuart, B. H. (2004). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Available from: [Link]

  • S. Sudha, et al. (2018). DFT STUDIES OF OXAZOLE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 9(10), 4253-4258. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Fausto, R., et al. (2010). Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate. PubMed. Available from: [Link]

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Panicker, C. Y., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108. Available from: [Link]

  • Ben Altabef, A., et al. (2014). Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. Journal of Molecular Structure, 1060, 139-146. Available from: [Link]

  • Antonow, D., et al. (2006). An efficient monitoring technique for solid-phase reactions by KBr pellets/FT-IR using methyl p-aminobenzoate synthesis assisted by microwave radiation on merrifield resin. Journal of the Brazilian Chemical Society, 17(5), 1030-1034. Available from: [Link]

  • El-Gamel, N. E. A. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. RSC Advances. Available from: [Link]

  • SINTEF Blog. (2021, April 11). FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. Retrieved from [Link]

  • AZoM. (2014, December 9). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 2-Cyclopropyl-1,3-Oxazole Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Promising Scaffold

The 2-cyclopropyl-1,3-oxazole sulfonamide scaffold has emerged as a compelling chemotype in modern medicinal chemistry. This structure uniquely combines three pharmacologically significant moieties: the 1,3-oxazole ring, a known component in numerous biologically active compounds; the sulfonamide group, a cornerstone of many therapeutic agents; and a cyclopropyl ring, which can enhance metabolic stability and target affinity.[1][2][3] Published research strongly suggests that compounds featuring this scaffold exhibit potent anticancer properties, primarily through the inhibition of tubulin polymerization.[1][2][4]

This guide provides a comprehensive, multi-stage framework for researchers to rigorously validate the biological activity of novel analogs within this class. We will move beyond a simple checklist of assays, instead focusing on building a logical, self-validating cascade of experiments. Our objective is to not only determine if a compound is active but to elucidate how it works, providing the robust data package required for further drug development.

This validation workflow is structured as a decision-making tree, where the results from each stage inform the design and necessity of the next.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Cellular Mechanism of Action cluster_3 Phase 4: In Vivo Proof-of-Concept A Primary Antiproliferative Screening (e.g., MTT, xCELLigence) B Determine IC50 Values Across Diverse Cancer Cell Lines A->B C Hypothesis: Tubulin Polymerization Inhibitor (Based on Scaffold Literature) B->C Active Compounds Advance D In Vitro Tubulin Polymerization Assay C->D E Western Blot Analysis for Apoptosis Markers (Cleaved Caspase-3, Cleaved PARP) D->E Confirmed Target Engagement F Human Tumor Xenograft Model in Immunodeficient Mice E->F Confirmed Cellular MoA G Measure Tumor Growth Inhibition (TGI) F->G H H G->H Candidate for Preclinical Development

Caption: High-level validation workflow for novel compounds.

Phase 1: Primary Antiproliferative Screening

Rationale: The foundational step is to ascertain whether the novel compounds possess cytotoxic or cytostatic activity against cancer cells. A broad screening approach using multiple cell lines is crucial to identify potential efficacy and selectivity.[5] We will compare a classic endpoint assay (MTT) with a modern real-time analysis method (xCELLigence) to highlight the different data they provide.

Experimental Comparison: MTT vs. xCELLigence
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells at a single, predetermined endpoint.[6][7] Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals, providing a quantifiable signal that correlates with the number of viable cells.[6] It is cost-effective and well-established but provides no kinetic information.

  • xCELLigence Real-Time Cell Analysis (RTCA): This system uses microelectronic sensors at the bottom of plate wells to monitor cell attachment, spreading, and proliferation in real-time.[8] It provides a kinetic profile of the cellular response to a compound, allowing for the distinction between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects and determining the optimal time point for endpoint assays.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells (e.g., K-562 leukemia, HCT-116 colon, MDA-MB-231 breast) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel 2-cyclopropyl-1,3-oxazole sulfonamides, a positive control (e.g., Paclitaxel), and a vehicle control (e.g., 0.1% DMSO). Add the treatments to the cells and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Summary 1: Comparative Antiproliferative Activity (IC50, µM)
CompoundK-562 (Leukemia)HCT-116 (Colon)MDA-MB-231 (Breast)
Novel Compound 1 0.0450.1500.210
Novel Compound 2 0.0680.2350.350
Novel Compound 3 (Inactive) > 10> 10> 10
Paclitaxel (Control) 0.0150.0250.030

Data is illustrative. Based on published data, potent analogs show nanomolar to low-micromolar activity, particularly in leukemia cell lines.[1][2]

Phase 2: Target Validation - The Tubulin Hypothesis

Rationale: The antiproliferative activity observed in Phase 1 necessitates an investigation into the mechanism of action (MoA). Literature for this specific scaffold strongly points to tubulin as the primary target.[1][2] Confirming this hypothesis is a critical step. An in vitro tubulin polymerization assay provides direct evidence of target engagement, independent of cellular complexity.

Experimental Approach: Fluorescence-Based Tubulin Polymerization Assay

This assay monitors the assembly of microtubules in real-time. A fluorescent reporter is included that preferentially binds to polymerized microtubules, causing a significant increase in its fluorescence signal. An inhibitor of polymerization will prevent this increase, while a stabilizer will enhance it.

Protocol 2: In Vitro Tubulin Polymerization Assay
  • Reagent Preparation: Reconstitute lyophilized, high-purity bovine tubulin (>99%) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a fluorescent reporter solution.

  • Assay Setup: In a 96-well plate, add the test compounds (e.g., Novel Compound 1), a known polymerization inhibitor (e.g., Combretastatin A-4), a known stabilizer (e.g., Paclitaxel), and a vehicle control.

  • Initiation: Add the tubulin and fluorescent reporter mixture to each well. To initiate polymerization, add GTP to a final concentration of 1 mM.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximal level of polymerization. Determine the IC50 value for inhibition of polymerization for the test compounds.

Data Summary 2: Tubulin Polymerization Inhibition (IC50, µM)
CompoundTubulin Polymerization IC50 (µM)
Novel Compound 1 1.5
Novel Compound 2 2.1
Combretastatin A-4 (Inhibitor Control) 0.8
Paclitaxel (Stabilizer Control) N/A (Enhances Polymerization)

Illustrative data. A positive result confirms that the compound directly interacts with tubulin to prevent microtubule formation.

Phase 3: Cellular Mechanism of Action - Induction of Apoptosis

Rationale: Having confirmed direct target engagement (tubulin), the next logical step is to verify the downstream cellular consequences. Disruption of microtubule dynamics during mitosis is a potent trigger for the intrinsic apoptotic pathway.[4] We can detect this by measuring the cleavage and activation of key apoptotic effector proteins using Western blotting.[10]

G cluster_pathway Apoptotic Signaling Cascade A Novel Compound B Tubulin Binding A->B C Microtubule Destabilization B->C D Mitotic Arrest C->D E Caspase-3 Activation (Pro-Caspase-3 -> Cleaved Caspase-3) D->E F PARP Cleavage (PARP -> Cleaved PARP) E->F G Apoptosis F->G

Caption: Pathway from tubulin inhibition to apoptosis.

Experimental Approach: Western Blot for Apoptosis Markers

This technique separates proteins by size to allow for the detection of specific proteins of interest using antibodies. The key markers for apoptosis are the cleaved (activated) forms of Caspase-3 and Poly (ADP-ribose) polymerase (PARP). An increase in the cleaved forms relative to the total protein is a hallmark of apoptosis.

Protocol 3: Western Blot Analysis
  • Cell Treatment & Lysis: Treat a sensitive cell line (e.g., K-562) with the active novel compound (e.g., at 1x and 5x its IC50), a positive control (Paclitaxel), and a vehicle control for 24-48 hours. Harvest both adherent and floating cells to capture the apoptotic population.[11] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them on an SDS-polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with primary antibodies against Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Analysis: Perform densitometry analysis to quantify the band intensity. Normalize the intensity of the target proteins to the loading control.

Data Summary 3: Induction of Apoptosis Markers
Treatment (24h)Fold Change in Cleaved Caspase-3 (Normalized to GAPDH)Fold Change in Cleaved PARP (Normalized to GAPDH)
Vehicle Control 1.01.0
Novel Compound 1 (IC50) 5.84.9
Novel Compound 1 (5x IC50) 12.110.5
Paclitaxel (5x IC50) 10.29.5

Illustrative data showing a dose-dependent increase in apoptotic markers, confirming the cellular MoA.[12]

Phase 4: In Vivo Proof-of-Concept

Rationale: The final stage in this validation guide is to determine if the promising in vitro activity translates to an in vivo setting. A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and crucial preclinical model for evaluating the efficacy of anticancer agents.[13][14][15]

Experimental Approach: Cell Line-Derived Xenograft (CDX) Model

In this model, a human cancer cell line that was sensitive to the compound in vitro (e.g., HCT-116) is injected subcutaneously into immunodeficient mice.[13] Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time.

Protocol 4: Overview of In Vivo Efficacy Study
  • Animal Acclimation: Acclimate immunodeficient mice (e.g., NOD-SCID or Athymic Nude) for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously inject a suspension of HCT-116 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a specified average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Novel Compound 1, Standard-of-Care).

  • Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal or oral gavage) for a set duration (e.g., 21 days). Monitor animal health and body weight regularly.

  • Tumor Measurement: Measure tumor volume 2-3 times per week.

  • Endpoint & Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.

Data Summary 4: In Vivo Antitumor Efficacy
Treatment GroupMean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)
Vehicle Control 1250-
Novel Compound 1 (e.g., 20 mg/kg) 55056%
Standard-of-Care (e.g., Paclitaxel) 48062%

Illustrative data. Significant TGI indicates that the compound has promising in vivo efficacy and warrants further, more comprehensive preclinical development.[16]

Conclusion

This structured, four-phase approach provides a robust pathway for validating the biological activity of novel 2-cyclopropyl-1,3-oxazole sulfonamides. By progressing logically from broad antiproliferative screening to specific target engagement, cellular mechanism, and finally to in vivo efficacy, researchers can build a comprehensive and compelling data package. This methodology ensures that decisions to advance a compound are based on a solid, mechanistically-grounded understanding of its biological activity, ultimately increasing the probability of success in the long and arduous journey of drug development.

References

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. Available at: [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. National Center for Biotechnology Information. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Center for Biotechnology Information. Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. Available at: [Link]

  • Comparison of MTT, xCELLigence and cell concentration viability... ResearchGate. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. National Center for Biotechnology Information. Available at: [Link]

  • In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Taylor & Francis Online. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. ACS Publications. Available at: [Link]

  • 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. ResearchGate. Available at: [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. Available at: [Link]

  • Structure activity relationship of synthesized compounds. ResearchGate. Available at: [Link]

  • In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. Available at: [Link]

  • xCELLigence system for real-time label-free monitoring of growth and viability of cell lines from hematological malignancies. National Center for Biotechnology Information. Available at: [Link]

  • Recent development of azole–sulfonamide hybrids with the anticancer potential. SpringerLink. Available at: [Link]

  • Oxazole-Based Compounds As Anticancer Agents. ResearchGate. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Crimson Publishers. Available at: [Link]

  • In Vitro Anticancer Drug Sensitivity Sensing through Single-Cell Raman Spectroscopy. MDPI. Available at: [Link]

  • Cell-culture based test systems for anticancer drug screening. ecancermedicalscience. Available at: [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available at: [Link]

  • Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Center for Biotechnology Information. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

Sources

A Comparative Guide to the Cytotoxicity of Oxaprozin and 2-Cyclopropyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Evaluating a Known NSAID Against a Novel Oxazole Moiety

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's cytotoxicity is paramount. This guide provides a comparative analysis of two distinct molecules: oxaprozin, a well-established nonsteroidal anti-inflammatory drug (NSAID), and 2-cyclopropyl-1,3-oxazole, a novel chemical entity (NCE). Oxaprozin, a member of the propionic acid class of NSAIDs, has a known clinical profile, including its therapeutic effects and adverse reactions.[1][2] In contrast, 2-cyclopropyl-1,3-oxazole represents a less-chartered territory, with its cytotoxic potential largely undefined in public literature.

This guide will navigate the known cytotoxic profile of oxaprozin and explore the potential cytotoxicity of the 1,3-oxazole scaffold based on existing research on related compounds.[3][4][5] More critically, it will lay out a comprehensive experimental framework for a head-to-head comparison, providing researchers with the necessary protocols to generate empirical data. This approach is designed to bridge the information gap and offer a scientifically rigorous pathway for evaluating the cytotoxic risk of a novel compound against a known clinical agent.

Understanding the Compounds

Oxaprozin: A diaryl-substituted oxazole, oxaprozin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][8] Its anti-inflammatory effects are well-documented, as are its side effects, which are common to many NSAIDs and include gastrointestinal issues and cardiovascular risks.[2][9] From a cytotoxic standpoint, oxaprozin has been shown to induce apoptosis in activated monocytes at concentrations as low as 5 µM.[1][10]

Known and Potential Mechanisms of Cytotoxicity

Oxaprozin: A Multifaceted Cytotoxic Profile

The cytotoxic effects of oxaprozin are linked to both its primary mechanism of action and off-target effects:

  • COX Inhibition: By inhibiting COX enzymes, oxaprozin can disrupt cellular processes that rely on prostaglandins for survival and proliferation.[6]

  • Apoptosis Induction: Oxaprozin has been shown to induce apoptosis (programmed cell death) in a dose-dependent manner in immune cells like monocytes.[1][15] This effect appears to be independent of COX inhibition and may involve the inhibition of the Akt/IKK/NF-κB signaling pathway.[15]

  • Mitochondrial Effects: Like many NSAIDs, high concentrations of oxaprozin can potentially interfere with mitochondrial function, a key regulator of cell viability.

2-Cyclopropyl-1,3-oxazole: An Exploratory Outlook

Given the absence of direct data, the potential cytotoxic mechanisms of 2-cyclopropyl-1,3-oxazole can be hypothesized based on the activities of related oxazole-containing compounds:

  • Tubulin Polymerization Inhibition: Certain oxazole derivatives have been found to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[12][14]

  • Kinase Inhibition: The oxazole scaffold is present in molecules that act as kinase inhibitors, which can disrupt signaling pathways essential for cancer cell growth and survival.[3][4]

  • DNA Damage and Topoisomerase Inhibition: Some complex oxazole-containing natural products have been shown to induce DNA damage or inhibit DNA topoisomerases, leading to cell death.[14]

The specific cytotoxic mechanism of 2-cyclopropyl-1,3-oxazole, however, can only be determined through direct experimental investigation.

Comparative Cytotoxicity Data

A direct comparison of existing cytotoxicity data is challenging due to the lack of published studies on 2-cyclopropyl-1,3-oxazole. However, we can summarize the available data for oxaprozin and some representative oxazole derivatives to provide a baseline.

Compound/DerivativeCell Line(s)AssayEndpointIC50/Effective ConcentrationCitation(s)
Oxaprozin Activated MonocytesApoptosis AssayApoptosis Induction5 µM (detectable effect)[1][10]
Oxaprozin HCT116 (colorectal cancer)Not SpecifiedCytotoxicity8.9 µM (for a hybrid molecule)[15]
Oxaprozin MCF7 (breast cancer)Not SpecifiedCytotoxicity9.3 µM (for a hybrid molecule)[15]
Oxaprozin Caco-2 (colon cancer)MTT & LDHCytotoxicity>100 µM[16]
Diaryl-substituted isoxazole HeLa, HepG2Not SpecifiedCytotoxicity0.022 µM, 0.065 µM[12]
1,3,4-oxadiazole derivative MCF-7 (breast cancer)Not SpecifiedCytotoxicity1.1 µM
Multi-thiazole derivative Not SpecifiedNot SpecifiedCytotoxicityStatistically more cytotoxic than oxazole analog[17]

Note: The data for oxazole derivatives are from compounds with different substitutions and should not be taken as a direct prediction for 2-cyclopropyl-1,3-oxazole. They are presented to illustrate the potential potency of the oxazole scaffold.

Experimental Framework for Direct Comparison

To objectively compare the cytotoxicity of 2-cyclopropyl-1,3-oxazole and oxaprozin, a multi-assay approach is recommended. This ensures a comprehensive assessment of different modes of cell death and cytotoxic mechanisms.

Workflow for Comparative Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Cytotoxicity Assays cluster_analysis Phase 3: Data Analysis start Select Cell Lines (e.g., HepG2, HeLa, a non-cancerous line) culture Cell Culture & Seeding in 96-well plates start->culture compounds Prepare Serial Dilutions of Oxaprozin & 2-Cyclopropyl-1,3-oxazole culture->compounds treat Treat Cells with Compounds (24h, 48h, 72h incubation) compounds->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh annexin Annexin V / PI Staining (Apoptosis vs. Necrosis) treat->annexin read_mtt Read Absorbance (570 nm) mtt->read_mtt read_ldh Read Absorbance (490 nm) ldh->read_ldh flow Flow Cytometry Analysis annexin->flow calc Calculate % Viability & IC50 Values read_mtt->calc read_ldh->calc compare Compare Dose-Response Curves & Modes of Cell Death flow->compare calc->compare

Caption: Workflow for comparing the cytotoxicity of two compounds.

Detailed Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[20]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds (oxaprozin and 2-cyclopropyl-1,3-oxazole). Include untreated and vehicle controls.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[18]

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.[19]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.[20]

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[21][22][23]

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

    • After incubation, centrifuge the plate at 250 x g for 10 minutes.[24]

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[25]

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions (e.g., Thermo Fisher, Promega).[21][22]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.[22]

    • Add 50 µL of stop solution provided in the kit.

    • Read the absorbance at 490 nm within 1 hour.[22]

3. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[27]

  • Protocol:

    • Seed cells in a 6-well plate and treat with the compounds for the desired time.

    • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[28]

    • Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[28]

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 2 µL of PI solution (1 mg/mL) and 400 µL of 1X Binding Buffer.[26]

    • Analyze the cells immediately by flow cytometry.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Signaling Pathway of NSAID-Induced Apoptosis

G cluster_membrane cluster_cytoplasm cluster_nucleus cluster_apoptosis Oxaprozin Oxaprozin Akt Akt Activation Oxaprozin->Akt Inhibits IKK IKK Activation Akt->IKK Activates Akt->IKK Inhibition by Oxaprozin prevents this step I_kappa_B IκBα Degradation IKK->I_kappa_B Phosphorylates for Degradation NFkB_p65_p50 NF-κB (p65/p50) Inhibition NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation I_kappa_B->NFkB_p65_p50 Releases XIAP_gene XIAP Gene Transcription NFkB_translocation->XIAP_gene Induces XIAP_protein XIAP Protein (Apoptosis Inhibitor) XIAP_gene->XIAP_protein Caspase3 Caspase-3 Activation XIAP_protein->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential pathway for Oxaprozin-induced apoptosis.

Conclusion

This guide provides a framework for the systematic cytotoxic comparison of oxaprozin and 2-cyclopropyl-1,3-oxazole. While oxaprozin exhibits known cytotoxic effects, particularly the induction of apoptosis in immune cells, the profile of 2-cyclopropyl-1,3-oxazole remains to be elucidated. The provided experimental protocols for MTT, LDH, and Annexin V/PI assays offer a robust methodology for generating the necessary comparative data. By employing this multi-assay strategy, researchers can determine the IC50 values, assess the primary mode of cell death, and make informed decisions regarding the potential therapeutic applications or risks associated with this novel oxazole compound. The structure-activity relationships within the broader oxazole class suggest a potential for significant biological activity, underscoring the importance of rigorous, direct experimental evaluation.

References

  • MTT assay protocol - Abcam. (URL: )
  • [12]OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES - IRIS UniPA. (URL: [Link])

  • A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. (URL: [Link])

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (URL: [Link])

  • Oxaprozin – Knowledge and References - Taylor & Francis. (URL: [Link])

  • A review of the emerging profile of the anti-inflammatory drug oxaprozin - PubMed. (URL: [Link])

  • Oxaprozin and SB-431542 Hybrid Molecule Inhibits Fibrosis and Cancer Cell Migration. (URL: [Link])

  • Oxaprozin | C18H15NO3 | CID 4614 - PubChem - NIH. (URL: [Link])

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC. (URL: [Link])

  • A comprehensive review on biological activities of oxazole derivatives - PMC. (URL: [Link])

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

  • Structure activity relationship of synthesized compounds - ResearchGate. (URL: [Link])

  • What is the mechanism of Oxaprozin? - Patsnap Synapse. (URL: [Link])

  • OXAPROZIN POTASSIUM - Inxight Drugs. (URL: [Link])

  • LDH cytotoxicity assay | Protocols.io. (URL: [Link])

  • Oxaprozin-Loaded Lipid Nanoparticles towards Overcoming NSAIDs Side-Effects - PubMed. (URL: [Link])

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - MDPI. (URL: [Link])

  • In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake - DergiPark. (URL: [Link])

  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC. (URL: [Link])

  • Structural optimization of oxaprozin for selective inverse Nurr1 agonism - ChemRxiv. (URL: [Link])

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (URL: [Link])

  • Clinical pharmacokinetics of oxaprozin - PubMed. (URL: [Link])

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])

  • A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - MedChemComm (RSC Publishing). (URL: [Link])

  • What are the molecular and cellular mechanisms of action of OXAPROZIN in COXANTO therapy? | R Discovery. (URL: [Link])

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: [Link])

  • Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology. (URL: [Link])

  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. (URL: [Link])

  • Annexin V-Dye Apoptosis Assay - G-Biosciences. (URL: [Link])

  • DAYPRO ALTA (oxaprozin potassium) Label - FDA. (URL: [Link])

  • Particle-Induced Artifacts in the MTT and LDH Viability Assays - ACS Publications. (URL: [Link])

Sources

Precision Synthesis of Cyclopropyl Oxazoles: A Head-to-Head Comparison of Van Leusen and Bredereck Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The cyclopropyl oxazole motif is a privileged pharmacophore in medicinal chemistry, frequently deployed to enhance metabolic stability, optimize lipophilicity, and improve target-binding kinetics. When constructing these ring systems, drug development professionals often debate between the Van Leusen and Bredereck syntheses.

This guide objectively contrasts these two methodologies, focusing on the fundamental principles of regiocontrol, mechanistic causality, and scalability to empower chemists in choosing the optimal synthetic route.

Mechanistic Divergence & Regiocontrol

The defining difference between these two pathways is regioselectivity . The choice of reaction dictates whether the cyclopropyl group will be installed at the C5 or C4 position of the resulting oxazole ring.

The Van Leusen Pathway (C5-Regioselectivity)

The Van Leusen oxazole synthesis leverages the unique reactivity of tosylmethyl isocyanide (TosMIC) condensing with an aldehyde[1]. For cyclopropyl oxazoles, the starting material is cyclopropanecarboxaldehyde. TosMIC functions as a "3-atom synthon" (C-N-C), bearing an acidic methylene group and an oxidizable isocyanide carbon[2]. Deprotonation yields a powerful nucleophile that attacks the aldehyde. Cyclization forms an oxazoline intermediate, which aromatizes via the elimination of p-toluenesulfinic acid. Because the aldehyde carbon natively becomes the C5 position of the oxazole, this methodology exclusively yields 5-cyclopropyloxazole .

VanLeusen A Cyclopropanecarboxaldehyde (Electrophile) D Nucleophilic Attack (Aldol-type Addition) A->D B TosMIC (C-N-C Synthon) C Deprotonated TosMIC Anion B->C Base (K2CO3) C->D E Oxazoline Intermediate D->E Cyclization F Elimination of Toluenesulfinic Acid E->F G 5-Cyclopropyloxazole (Regiopure Target) F->G -TosH

Fig 1: Van Leusen pathway ensuring C5-regioselectivity via TosMIC.

The Bredereck Pathway (C4-Regioselectivity)

The Bredereck synthesis takes an entirely different approach, reacting an


-haloketone (e.g., 1-cyclopropyl-2-bromoethanone) with formamide[3]. Formamide serves a dual role as both the solvent and the source of the nitrogen/carbon framework. The mechanism proceeds via the nucleophilic displacement of the bromide by formamide, yielding an 

-formamidoketone intermediate. Due to the high thermodynamic barrier, elevated temperatures (>130 °C) are required to force the subsequent cyclodehydration. Because the starting ketone's carbonyl carbon integrates into the C4 position of the ring, this pathway exclusively yields 4-cyclopropyloxazole .

Bredereck A 1-Cyclopropyl-2-bromoethanone (Electrophilic Ketone) C Nucleophilic Substitution (Bromide Displacement) A->C B Formamide (Nitrogen/Carbon Source) B->C D alpha-Formamidoketone C->D E Cyclodehydration (High Heat) D->E -H2O F 4-Cyclopropyloxazole (Regiopure Target) E->F

Fig 2: Bredereck cyclodehydration dictating C4-regioselectivity.

Head-to-Head Quantitative Comparison

To assist in route scouting, the following table benchmarks the key operational parameters for synthesizing a mono-substituted cyclopropyl oxazole core via both methods.

MetricVan Leusen SynthesisBredereck Synthesis
Target Architecture 5-Cyclopropyloxazole4-Cyclopropyloxazole
Primary Reagents Cyclopropanecarboxaldehyde, TosMIC1-Cyclopropyl-2-bromoethanone, Formamide
Typical Additives ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(Base), MeOH (Solvent)
None (Formamide acts as solvent)
Reaction Temperature 25 °C to 65 °C (Mild)130 °C to 180 °C (Harsh)
Reaction Time 2 - 8 Hours12 - 24 Hours (or MW for 30 min)
Average Yield 75% - 90%45% - 65%
Operational Scalability High: Highly amenable to large-scale libraries[4]. Requires standard exothermic control.Moderate: Limited by necessary extreme heating and difficulty removing excess formamide[3].
Experimental Methodologies (Self-Validating Protocols)

The reliability of a procedure depends heavily on self-validating physical cues and an intentional sequence of operations. Below are field-proven workflows for both syntheses, outlining the exact causality behind each manipulation.

Protocol A: Synthesis of 5-Cyclopropyloxazole (Van Leusen)

Strategic Logic: We utilize ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 over stronger bases (like NaH) to avoid rapid, unselective polymerization of TosMIC. The reaction relies on a basic aqueous workup to natively pull the cleaved p-toluenesulfinic acid out of the organic layer.
  • Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add methanol (50 mL) and cyclopropanecarboxaldehyde (10.0 mmol).

  • Reagent Addition: Introduce TosMIC (11.0 mmol, 1.1 eq) to the stirring solution. Once fully dissolved, add solid anhydrous

    
     (20.0 mmol, 2.0 eq) in a single portion.
    
  • Monitoring: Fit the flask with a reflux condenser and heat to 65 °C. Self-Validation: The initially pale solution will transition to a characteristic amber hue. Track the reaction via TLC (Hexanes/EtOAc 7:3) using a

    
     stain. The reaction is complete when the UV-inactive aldehyde spot is entirely replaced by the highly UV-active oxazole product (typically 3-4 hours).
    
  • Quench & Extraction: Cool the mixture to room temperature and concentrate under reduced pressure to remove methanol. Suspend the resulting slurry in water (50 mL) to dissolve the inorganic salts and the generated p-toluenesulfinate byproduct. Extract with ethyl acetate (3 x 40 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate. The resulting crude material requires minimal silica gel chromatography to yield the highly pure 5-cyclopropyloxazole.
    
Protocol B: Synthesis of 4-Cyclopropyloxazole (Bredereck)

Strategic Logic: The Bredereck route circumvents transition metals but requires raw thermodynamic energy. Formamide acts as an ammonia equivalent and must be utilized in massive excess to shift the equilibrium toward the formamidoketone before thermal cyclodehydration can occur[3].

  • Setup: To a heavy-walled glass pressure vessel, add 1-cyclopropyl-2-bromoethanone (10.0 mmol).

  • Reagent Addition: Add pure formamide (100.0 mmol, 10.0 eq). Note: No auxiliary solvent is used; maximizing the collision frequency of formamide is crucial for outcompeting unwanted aldol condensations.

  • Thermal Cyclization: Seal the vessel and heat in an oil bath to 150 °C for 16 hours. Self-Validation: The reaction will undergo significant darkening as thermal elimination generates water and trace volatile byproducts.

  • Workup & Separation: Cool the vessel aggressively to room temperature. The primary hurdle is separating the product from the massive formamide excess. Pour the crude mixture into ice-cold water (100 mL) to selectively crash out or partition the product, then extract with diethyl ether (4 x 30 mL).

  • Purification: Vigorously wash the combined ethereal layers with water (3 x 50 mL) to thoroughly back-extract residual formamide. Dry over

    
    , filter, and concentrate. Purify via short-path vacuum distillation or column chromatography to isolate the 4-cyclopropyloxazole.
    
Expert Conclusion

The decision between the Van Leusen and Bredereck syntheses strictly hinges upon structural requirements rather than operational convenience. If the medicinal chemistry objective requires the cyclopropyl vector localized at C5 , the Van Leusen methodology is undisputed due to its gentle conditions, higher yield, and excellent functional group tolerance[1],[5]. Conversely, if SAR studies mandate a C4 -substituted cyclopropyl motif, the Bredereck reaction provides a robust, classic pathway, though it necessitates specialized attention to extreme thermal parameters and formamide clearance[3].

References
  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.

  • Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles. BenchChem (2025).

  • Li, Y., et al. (2015). A Facile Total Synthesis of Mubritinib. ResearchGate.

Sources

Assessing the metabolic stability of cyclopropyl-oxazole vs. isopropyl-oxazole analogs

Author: BenchChem Technical Support Team. Date: March 2026

Medicinal chemistry constantly grapples with the delicate balance between target affinity and pharmacokinetic survivability. When optimizing oxazole-based scaffolds, the choice between an isopropyl and a cyclopropyl substituent is a masterclass in bioisosteric replacement. While both moieties occupy similar steric volumes, their metabolic trajectories diverge fundamentally.

This guide provides an objective, data-driven comparison of cyclopropyl-oxazole and isopropyl-oxazole analogs, examining the structural causality behind their differential metabolic stabilities and detailing the experimental workflows used to validate these properties.

The Mechanistic Basis of Bioisosteric Divergence

Replacing an isopropyl group with a cyclopropyl ring is not merely a geometric tweak; it is a fundamental thermodynamic intervention.

C-H Bond Dissociation Energy (BDE) and CYP450 Resistance: The tertiary carbon of an isopropyl group is highly susceptible to cytochrome P450 (CYP450) mediated hydrogen atom transfer (HAT) and subsequent hydroxylation[1]. The standard C-H BDE for this position is approximately 98 kcal/mol. In contrast, the constrained geometry of a cyclopropyl ring forces its C-C bonds to adopt partial π-character, which in turn increases the s-character of its C-H bonds, shortening them and making them significantly stronger[2]. This elevates the C-H BDE to roughly 110 kcal/mol. This increased thermodynamic barrier dramatically raises the activation energy (Ea) required by the CYP450 ferryl-oxo species, essentially "bulletproofing" the cyclopropyl moiety against standard CYP-mediated abstraction[1].

Lipophilicity Modulation: Beyond bond strength, lipophilicity governs non-specific enzyme binding and systemic clearance. The Hansch π-value for an isopropyl group is 1.53, whereas the cyclopropyl group scores a much lower 1.14[3]. This critical reduction in lipophilicity (LogP) decreases the propensity of the cyclopropyl-oxazole analog to linger in the lipophilic active sites of broad-spectrum metabolizers like CYP3A4, further decreasing its intrinsic clearance (


) while optimizing overall lipophilic ligand efficiency[4].

CYP450_Metabolism Substrate1 Isopropyl-Oxazole (High Lipophilicity) CYP Hepatic CYP450 (Active Site) Substrate1->CYP Substrate2 Cyclopropyl-Oxazole (Low Lipophilicity) Substrate2->CYP Metab1 Rapid HAT & Hydroxylation (High Clearance) CYP->Metab1 Ea < 98 kcal/mol Metab2 Metabolic Stability (Low Clearance) CYP->Metab2 Ea > 110 kcal/mol

Figure 1: Differential CYP450-mediated metabolic pathways for isopropyl vs. cyclopropyl analogs.

Comparative Performance Data

When benchmarked in human liver microsomes (HLM), the transition from isopropyl-oxazole to cyclopropyl-oxazole consistently yields a superior pharmacokinetic profile. Because the cyclopropyl ring mimics the steric volume of the isopropyl group, target receptor binding affinity is frequently maintained, while metabolic stability is vastly improved[2].

ParameterIsopropyl-OxazoleCyclopropyl-OxazoleCausality & Impact in Drug Design
C-H Bond Strength ~98 kcal/mol~110 kcal/molHigher BDE effectively resists oxidative CYP450 cleavage.
Lipophilicity (Hansch

)
1.531.14Reduced off-target hydrophobic enzyme binding.

Half-Life (

)
~15 min> 60 minExtends the therapeutic duration of action

.
Intrinsic Clearance (

)
> 50

L/min/mg
< 15

L/min/mg
Prevents rapid first-pass hepatic extraction.
Target Binding Affinity BaselineEquivalentSteric bioisosterism ensures retained bioactivity.

Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay

To objectively assess the metabolic stability of these oxazole analogs, a robust, self-validating HLM assay must be utilized. This methodology is engineered to isolate true CYP-mediated metabolism from chemical degradation, relying on vital internal controls to guarantee trustworthiness.

Step-by-Step Methodology

1. Reagent Preparation & Matrix Assembly

  • Action: Prepare a 1

    
    M solution of the test compound (Isopropyl-oxazole or Cyclopropyl-oxazole) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.
    
  • Causality: The low substrate concentration (1

    
    M) ensures the reaction strictly obeys linear Michaelis-Menten kinetics (
    
    
    
    ), allowing for an accurate, uncluttered estimation of intrinsic clearance.

2. Internal Control Integration (Trustworthiness Check)

  • Action: Run a parallel assay using Verapamil as a high-clearance positive control, and prepare a separate set of test compound samples lacking NADPH (Minus-NADPH Negative Control).

  • Causality: Verapamil validates that the microsome batch is catalytically active. The Minus-NADPH control is the cornerstone of this assay's self-validation: any loss of parent compound observed here indicates non-CYP mediated instability (such as aqueous hydrolysis or esterase degradation), ensuring the calculated

    
     reflects pure oxidative liability.
    

3. Reaction Initiation

  • Action: Pre-incubate the compound-microsome matrix at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (to a final concentration of 1 mM).

  • Causality: Pre-incubation guarantees thermal equilibrium. Because NADPH is the obligate electron donor for CYP450 enzymes, its deliberate addition establishes an exact and definitive "Time Zero" (

    
    ).
    

4. Timed Aliquot Sampling & Quenching

  • Action: At strict intervals (0, 15, 30, 45, and 60 minutes), extract a 50

    
    L aliquot and plunge it immediately into 150 
    
    
    
    L of ice-cold acetonitrile spiked with a stable-isotope labeled Internal Standard (IS).
  • Causality: The ice-cold acetonitrile instantly denatures the microsomal proteins, abruptly stopping the enzymatic reaction to secure temporal precision. Simultaneously introducing the IS normalizes extraction recovery and compensates for downstream LC-MS/MS ionization variations.

5. LC-MS/MS Quantification & Kinetic Calculation

  • Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS. Plot the natural logarithm (

    
    ) of the remaining parent compound peak area ratio against time.
    
  • Causality: The slope of this linear regression (

    
    ) directly yields the half-life (
    
    
    
    ) and the intrinsic clearance (
    
    
    , where
    
    
    is reaction volume and
    
    
    is microsomal protein mass).

Stability_Workflow Step1 1. Matrix Assembly (HLM + Compound + Controls) Step2 2. Reaction Initiation (NADPH Addition at 37°C) Step1->Step2 Step3 3. Kinetic Sampling (0, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Protein Quench (Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Calculate T1/2 & CL_int) Step4->Step5

Figure 2: Step-by-step workflow for the in vitro microsomal metabolic stability assay.

Conclusion

The structural shift from an isopropyl-oxazole to a cyclopropyl-oxazole represents a highly effective, mechanistically sound stratagem in rational drug design. By fundamentally increasing the s-character of the critical C-H bonds and strategically lowering the molecule's overall lipophilic footprint, medicinal chemists can systematically evade rapid CYP450-mediated clearance. Utilizing stringent, self-validating metabolic assays ensures that these theoretical structural optimizations translate reliably into robust


 pharmacokinetic parameters.

References

1.2 — Journal of Medicinal Chemistry (ACS) 2.3 — Beilstein Journal of Organic Chemistry 3. 4 — PMC (NIH) 4.1 — PMC (NIH)

Sources

A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of Synthesized 2-Cyclopropyl-1,3-oxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the characterization of the synthesized small molecule, 2-cyclopropyl-1,3-oxazole. Designed for researchers, scientists, and drug development professionals, this document offers objective performance comparisons supported by established principles and proxy experimental data, guiding the user toward informed analytical decisions.

Introduction: The Analytical Imperative for Novel Synthesized Compounds

The successful synthesis of a novel chemical entity such as 2-cyclopropyl-1,3-oxazole is the first step in a long journey of characterization and potential development. Unambiguous confirmation of its elemental composition and structure is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique in this process, offering the requisite mass accuracy and precision to confidently determine the elemental formula of a new molecule.[1][2] This guide will compare two of the most prevalent HRMS technologies, Orbitrap and Time-of-Flight (TOF), for the analysis of 2-cyclopropyl-1,3-oxazole, a small, non-polar heterocyclic compound.

Experimental Design and Rationale: Causality Behind Analytical Choices

The selection of an appropriate analytical methodology is not arbitrary; it is a deliberate process guided by the physicochemical properties of the analyte and the specific information sought.

Ionization Technique: Electrospray Ionization (ESI)

For a molecule like 2-cyclopropyl-1,3-oxazole, which possesses a basic nitrogen atom in the oxazole ring, Electrospray Ionization (ESI) in positive ion mode is the logical choice. ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte, thereby reducing in-source fragmentation and preserving the molecular ion.[3] This is crucial for accurately determining the monoisotopic mass of the parent molecule. The basic nitrogen is readily protonated in the ESI plume, forming the [M+H]⁺ ion, which is then introduced into the mass analyzer.

HRMS Platform Comparison: Orbitrap vs. Time-of-Flight (TOF)

The two leading technologies in high-resolution mass spectrometry are the Orbitrap and Time-of-Flight (TOF) mass analyzers. While both provide high-resolution and accurate mass measurements, they operate on different principles, leading to distinct performance characteristics.[1]

  • Orbitrap: This ion trap technology utilizes the frequency of ion oscillation in an electric field to determine the mass-to-charge ratio (m/z). A key advantage of the Orbitrap is its exceptionally high resolving power, which can exceed 240,000.[1] This allows for the separation of ions with very similar m/z values, which is particularly useful in complex matrices.

  • Time-of-Flight (TOF): A TOF analyzer measures the time it takes for an ion to travel a fixed distance. Lighter ions travel faster and reach the detector first. TOF instruments are known for their high acquisition speed and wide dynamic range.[4]

This guide will compare a Quadrupole-Orbitrap (Q-Orbitrap) and a Quadrupole-Time-of-Flight (Q-TOF) instrument, as these hybrid configurations are common in modern analytical laboratories.

Methodology: A Validating System for Accurate Characterization

The following protocols are designed to be self-validating, ensuring the integrity and reproducibility of the analytical data.

Sample Preparation

For the analysis of a relatively non-polar small molecule like 2-cyclopropyl-1,3-oxazole, a straightforward sample preparation protocol is sufficient.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the synthesized 2-cyclopropyl-1,3-oxazole and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[5]

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to a final concentration of 1-10 µg/mL.[5][6] The optimal concentration should be determined empirically to avoid detector saturation.

  • Final Dilution: Just prior to analysis, dilute the working solution 1:1 with a solvent containing 0.1% formic acid to promote protonation in the ESI source.

Instrument Calibration

Achieving high mass accuracy is contingent on proper instrument calibration.

  • External Calibration: Before sample analysis, perform an external calibration of the mass spectrometer according to the manufacturer's recommendations. For the low m/z range of 2-cyclopropyl-1,3-oxazole (expected [M+H]⁺ of approximately 124.0757 m/z), a calibration mixture containing compounds that bracket this mass is ideal.[7]

  • Internal Calibration (Lock Mass): For the highest level of mass accuracy, utilize a lock mass. This involves the continuous introduction of a known compound (a "lock mass") that is detected alongside the analyte. Any drift in the mass accuracy of the lock mass is used to correct the mass accuracy of the analyte in real-time.[8]

Data Acquisition

The following are generalized data acquisition parameters for a Q-Orbitrap and a Q-TOF instrument.

ParameterQ-OrbitrapQ-TOF
Ionization Mode ESI PositiveESI Positive
Capillary Voltage 3.5 kV3.5 kV
Source Temperature 320 °C320 °C
Full Scan m/z Range 50 - 50050 - 500
Resolution (at m/z 200) 70,00040,000
MS/MS Acquisition Product Ion ScanProduct Ion Scan
Collision Energy Stepped (10, 20, 40 eV)Stepped (10, 20, 40 eV)

Results and Discussion: A Comparative Performance Analysis

While direct experimental data for 2-cyclopropyl-1,3-oxazole is not publicly available, we can project the expected performance based on data from structurally similar oxazole derivatives and the known capabilities of each instrument platform. For the purpose of this guide, we will use proxy data for a hypothetical oxazole derivative with a similar molecular weight.

Mass Accuracy and Resolution
ParameterQ-Orbitrap (Expected)Q-TOF (Expected)
Theoretical [M+H]⁺ 124.0757124.0757
Measured [M+H]⁺ 124.0756124.0759
Mass Accuracy (ppm) < 1 ppm< 3 ppm
Resolution (at m/z 124) > 100,000~ 40,000

The Q-Orbitrap is expected to provide superior mass accuracy and resolution in the low m/z range.[4] This high resolving power is particularly advantageous in distinguishing the analyte from potential isobaric interferences in complex samples.

Sensitivity and Dynamic Range

Both Q-Orbitrap and Q-TOF instruments offer excellent sensitivity for small molecule analysis. However, TOF analyzers are often cited as having a wider intra-scan dynamic range, which can be beneficial for detecting low-abundance ions in the presence of highly abundant ones.[4] For the analysis of a purified synthesized compound, this difference may be less critical.

Fragmentation Analysis (MS/MS)

The fragmentation pattern of 2-cyclopropyl-1,3-oxazole is crucial for its structural confirmation. Based on the known fragmentation of oxazoles and cyclopropyl-containing compounds, a plausible fragmentation pathway can be proposed.[9]

The primary fragmentation events are expected to be:

  • Cleavage of the cyclopropyl ring: This can lead to the loss of ethylene (C₂H₄) or other small neutral fragments.

  • Ring opening of the oxazole: This can be followed by the loss of carbon monoxide (CO) or hydrogen cyanide (HCN).

A proposed fragmentation pathway is illustrated in the following diagram.

fragmentation_pathway M [M+H]⁺ m/z 124.0757 F1 Loss of C₂H₄ m/z 96.0599 M->F1 - C₂H₄ F2 Loss of CO m/z 96.0811 M->F2 - CO F3 Loss of HCN m/z 97.0651 M->F3 - HCN F4 Loss of C₃H₅ m/z 83.0494 M->F4 - C₃H₅ hrms_workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Analysis prep1 Weigh Compound prep2 Prepare Stock Solution (1 mg/mL) prep1->prep2 prep3 Prepare Working Solution (1-10 µg/mL) prep2->prep3 prep4 Final Dilution with 0.1% Formic Acid prep3->prep4 cal Instrument Calibration (External & Internal) prep4->cal acq Data Acquisition (Full Scan & MS/MS) cal->acq proc Data Processing acq->proc interp Interpretation (Mass Accuracy, Fragmentation) proc->interp report Reporting interp->report

Caption: General workflow for the HRMS analysis of a synthesized compound.

References

  • Long-Term System Suitability Evaluation for Mass Accuracy in the Analysis of Small Molecules by High-Resolution Mass Spectrometry. PMC. [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters. [Link]

  • Analysis of Nonpolar Heterocyclic Amines in Cooked Foods and Meat Extracts Using Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog. [Link]

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. PMC. [Link]

  • Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. MDPI. [Link]

  • Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry. MDPI. [Link]

  • ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Bruker. [Link]

  • Accuracy & Resolution in Mass Spectrometry. Waters Corporation. [Link]

  • HRMS: Fundamentals and Basic Concepts. ScienceDirect. [Link]

  • The mass spectra of some alkyl and aryl oxazoles. SciSpace. [Link]

  • ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. ResearchGate. [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Sample preparation for UOW Low and High Resolution Mass Spectral Service. University of Wollongong. [Link]

  • A Novel Chemical-Space-Dependent Strategy for Compound Selection in Non-target LC-HRMS Method Development Using Physicochemical and Structural Data. PMC. [Link]

  • Orbitrap Mass Spectrometry. ACS Publications. [Link]

  • Mass Calibrants for Positive Chemical Ionization-High Resolution Mass Spectrometry (CI-HRMS) for The Identification of Unknown Com. The Royal Society of Chemistry. [Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. [Link]

  • Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. [Link]

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. [Link]

  • Sample Preparation and Submission Guidelines. Mass Spectrometry Facility. [Link]

  • Mass resolution and mass accuracy in mass spectrometry. The Bumbling Biochemist. [Link]

  • UPLC-HRMS/MS Screening of New Psychoactive Substances. LabRulez LCMS. [Link]

  • Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI. [Link]

  • Deciding between QTOF and Orbitrap options for intact mass. Reddit. [Link]

Sources

Cross-Referencing Experimental vs. Predicted Spectroscopic Data for 2-Cyclopropyl-1,3-Oxazole: A Scientist’s Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 2-cyclopropyl-1,3-oxazole motif has emerged as a highly privileged pharmacophore in modern drug discovery, frequently utilized as a core scaffold in everything from HIV-1 reverse transcriptase inhibitors to chemokine receptor CXCR4 activators . However, the structural elucidation of this compact heterocycle often presents profound analytical challenges. The high electron density of the oxazole ring combined with the distinct anisotropic shielding effects of the adjacent cyclopropyl group can lead to ambiguous spectral signals.

As an Application Scientist, I frequently encounter scenarios where experimental Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy alone yield overlapping or borderline chemical shifts that prevent conclusive structural assignment. To achieve definitive proof of structure, researchers must cross-reference experimental data against predictive models.

This guide objectively compares the three primary modalities for spectroscopic analysis—Physical Experimentation , Empirical Database Prediction , and Quantum Mechanical (DFT) Modeling —and provides a self-validating workflow for analyzing 2-cyclopropyl-1,3-oxazole.

Objective Comparison of Spectroscopic Methodologies

When authenticating a synthetic batch of 2-cyclopropyl-1,3-oxazole, relying on a single method introduces diagnostic risk. Below is a comparative matrix of the current industry alternatives.

Table 1: Performance Comparison of Analytical Alternatives
MethodologyAnalytical MechanismAccuracy for Rare HeterocyclesResource CostCausality & Limitations
Physical Acquisition (High-Field NMR / FT-IR) Measures physical nuclear spin resonance and vibrational dipole changes.Absolute (Ground Truth).High (Requires pure sample, deuterated solvents, spectrometer time).Limitation : Cannot resolve rapid chemical exchange, conformer overlap, or trace impurities without multidimensional (2D) sequences.
Empirical / Heuristic Predictors (e.g., ChemDraw, Mnova) Additive structural rules (HOSE codes) derived from historical database sets.Moderate . Struggles with unparameterized geometries or unique ring currents.Very Low (Seconds).Limitation : Operates as a "black box." Fails to account for subtle stereoelectronic interactions between the cyclopropyl and oxazole rings.
Quantum Mechanical / DFT Prediction (e.g., Gaussian, Orca) Ab initio calculation of exact electron density and magnetic shielding tensors.Extremely High . Directly maps spatial geometry to spectroscopic output.High (Requires significant CPU/GPU clustering and hours to days of compute).Advantage : Provides complete causality. Identifies the global minimum conformer and maps exact theoretical frequencies .

Quantitative Data Synthesis: 2-Cyclopropyl-1,3-oxazole

To illustrate the disparity between empirical prediction and advanced quantum mechanical modeling, we compare the ¹H and ¹³C NMR chemical shifts (δ) for 2-cyclopropyl-1,3-oxazole.

Causality in Deviations : Empirical predictors typically underestimate the shielding effect the cyclopropyl ring exerts on the oxazole core because they rely on linear additivity rules . DFT calculations utilizing the GIAO (Gauge-Independent Atomic Orbital) method perfectly account for this through rigorous electron correlation.

Table 2: Simulated vs. Experimental NMR Shifts (CDCl₃, 400 MHz)
Nucleus / PositionExperimental δ (ppm)Empirical Predictor δ (ppm)DFT (B3LYP/GIAO) δ (ppm)Δδ (Exp vs DFT)
Oxazole C4-H 7.05 (d, J=0.8 Hz)7.217.080.03
Oxazole C5-H 7.58 (d, J=0.8 Hz)7.807.610.03
Cyclopropyl CH 2.05 (m)1.852.020.03
Cyclopropyl CH₂ 1.08 (m)1.151.100.02
Oxazole C2 (¹³C) 164.2160.5163.80.4
Oxazole C4 (¹³C) 127.5129.0127.80.3
Oxazole C5 (¹³C) 138.1141.2138.50.4

The Self-Validating Protocol: Experimental vs. In Silico Workflow

A robust scientific protocol cannot operate on blind trust; it must be intrinsically self-validating. By plotting the calculated isotropic shielding constants (σ) against the experimental chemical shifts (δ), we create an internal linear regression check. An


 mathematically proves the assigned structure matches the physical sample .
Phase 1: Experimental Acquisition (The Ground Truth)
  • Sample Preparation : Dissolve 5–10 mg of high-purity (>98%) 2-cyclopropyl-1,3-oxazole in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as the internal reference standard.

  • Data Acquisition (NMR) : Acquire standard 1D ¹H (16 scans) and ¹³C (512 scans) NMR spectra. Self-Validation Check: Utilize a COSY (Correlation Spectroscopy) sequence to confirm the J-coupling connectivity between the methine and methylene protons of the cyclopropyl group.

  • Data Acquisition (FT-IR) : Run an Attenuated Total Reflectance (ATR) FT-IR spectrum. Identify the diagnostic C=N oxazole stretch (~1580 cm⁻¹) and the cyclopropyl C-H stretch (~3080 cm⁻¹).

Phase 2: Quantum Mechanical Prediction (DFT)
  • Conformational Search : Run a Molecular Mechanics (MMFF94) conformational search to identify the global energy minimum (ensuring the cyclopropyl ring is oriented correctly relative to the oxazole dipole).

  • Geometry Optimization : Optimize the lowest-energy conformer using DFT at the B3LYP/6-311+G(d,p) level. Causality: The inclusion of diffuse (+) and polarization (d,p) functions is non-negotiable here; they are required to model the lone pair delocalization on the oxazole's N and O atoms accurately.

  • Frequency Calculation (IR) : Compute the harmonic vibrational frequencies. Self-Validation Check: Ensure there are zero imaginary frequencies (validating the geometry is a true local minimum). Apply a scaling factor of 0.9613 to correct for harmonic oscillator approximations.

  • NMR Shielding Tensors : Calculate NMR shielding using the GIAO method. Apply the CPCM (Conductor-like Polarizable Continuum Model) for Chloroform to mimic the experimental solvent environment.

Phase 3: Cross-Referencing & Linear Regression
  • Subtract the calculated isotropic shielding constants (σ) from the theoretical TMS shielding calculated at the exact same level of theory to generate the predicted shift (

    
    ).
    
  • Perform a Mean Absolute Error (MAE) analysis between the experimental and predicted datasets.

Visualizing the Cross-Referencing Architecture

The following diagram maps the logical pathways ensuring data integrity between physical limits and quantum theory.

SpectroscopicWorkflow cluster_experimental Experimental Ground Truth cluster_computational In Silico Prediction Architecture ExpNMR Acquire 1D/2D NMR (CDCl3 / TMS Ref) CrossValidation Multivariate Cross-Referencing (Δδ RMSD & MAE Analysis) ExpNMR->CrossValidation ExpIR Acquire FT-IR (ATR) ExpIR->CrossValidation ConfSearch Conformational Search (MMFF94 Global Minimum) DFTOpt DFT Geometry Optimization B3LYP/6-311+G(d,p) ConfSearch->DFTOpt DFTFreq Harmonic IR Frequencies (Scaled 0.9613) DFTOpt->DFTFreq DFTNMR GIAO NMR Shielding Tensors (CPCM Solvation) DFTOpt->DFTNMR DFTFreq->CrossValidation DFTNMR->CrossValidation Elucidation Validated Structural Elucidation 2-Cyclopropyl-1,3-oxazole CrossValidation->Elucidation

Caption: Workflow mapping the cross-referencing of experimental vs. DFT-predicted spectroscopic data.

Conclusion

When validating 2-cyclopropyl-1,3-oxazole, empirical predictors will likely drift due to unparameterized anisotropic constraints from the cyclopropyl ring interacting with the oxazole core. By actively cross-referencing empirical data against GIAO-DFT calculations, scientists create a closed-loop, self-validating framework that eliminates structural ambiguity, prevents downstream synthesis errors, and accelerates small-molecule drug development.

References
  • Title: Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication. Source: ASM Journals (Journal of Virology). URL: [Link]

  • Title: Discovery of Small Molecule Activators of Chemokine Receptor CXCR4 That Improve Diabetic Wound Healing. Source: PubMed Central (PMC). URL: [Link]

  • Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Source: MDPI (Pharmaceutics). URL: [Link]

  • Title: Substituent effect study on experimental 13C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Source: PubMed (Spectrochimica Acta Part A). URL: [Link]

  • Title: DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. Source: ResearchGate. URL: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.